5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
Description
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Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)3-2(5(11)12)1-9-10-3/h1,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGCUKCAPHOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621819 | |
| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
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Molecular Weight |
179.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202054-12-3 | |
| Record name | [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid | |
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Foundational & Exploratory
Core Chemical Properties and Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid
Introduction
This compound is a specialized heterocyclic organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold imparts unique electronic properties, enhancing metabolic stability and lipophilicity in derivative molecules. These characteristics make it a valuable building block in the synthesis of complex chemical entities. The pyrazole ring itself is a well-established motif in medicinal chemistry, known for contributing to favorable pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Reference |
| CAS Number | 1202054-12-3 | [1] |
| Molecular Formula | C4H4BF3N2O2 | [1] |
| Molecular Weight | 179.89 g/mol | [1][2] |
| Exact Mass | 180.0317920 Da | [2] |
| Purity | ≥97% | [1] |
| Appearance | White to light orange/green powder | [3] |
| Storage Conditions | 2 - 8 °C | [3] |
| InChIKey | XJZGCUKCAPHOBU-UHFFFAOYSA-N | [2] |
| SMILES | O--INVALID-LINK--c1c(cnn1)C(F)(F)F |
Synthesis and Reactivity
General Synthesis
The synthesis of trifluoromethyl-substituted pyrazolylboronic acids and their ester derivatives is typically achieved through lithiation-boronation protocols.[4] This synthetic route involves the deprotonation of a suitable pyrazole precursor using a strong organolithium base, followed by quenching with a boron-containing electrophile like triisopropyl borate.
A generalized workflow for this synthesis is depicted below.
Caption: General lithiation-boronation synthesis protocol.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, particularly for constructing biaryl and hetero-biaryl skeletons, which are foundational structures in many pharmaceuticals and functional materials.[3][5]
The pyrazole boronic acid serves as the organoboron component, which reacts with an organic halide (e.g., aryl or heteroaryl bromide/iodide) in the presence of a palladium catalyst and a base.[5] The trifluoromethyl group on the pyrazole ring can influence the electronic nature of the molecule, potentially affecting reaction kinetics and yields.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section details a generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid.
Objective: To synthesize a C-C coupled product by reacting this compound with an aryl halide.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[6]
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)[6]
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DME, often with water)[7]
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.[6]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe or cannula.[6]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[7]
-
Work-up: After the reaction mixture has cooled to room temperature, dilute it with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography.[6]
The catalytic cycle for this transformation is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Materials Science
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[8][9] Trifluoromethyl-substituted pyrazoles, in particular, are of high interest for their bioactivity. They are key components in kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[10] The ability to use this compound in Suzuki-Miyaura coupling allows for the efficient and modular synthesis of novel drug candidates.[3]
Beyond pharmaceuticals, this compound is also valuable in materials science for creating novel organic semiconductors, polymers, and optoelectronic materials by incorporating its unique structural and electronic properties into larger conjugated systems.[3]
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
A Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: A Key Building Block in Medicinal Chemistry
CAS Number: 1202054-12-3
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid, a crucial building block in the synthesis of novel therapeutic agents. This guide covers its chemical and physical properties, detailed experimental protocols for its application in cross-coupling reactions, and its role in the modulation of key signaling pathways.
Core Properties and Specifications
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates, while the boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1202054-12-3 | [2][3] |
| Molecular Formula | C₄H₄BF₃N₂O₂ | [3][4] |
| Molecular Weight | 179.90 g/mol | [3][4] |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Purity | ≥97% | [2] |
| Melting Point | >160 °C (decomposes) | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | N/A |
Application in Drug Discovery: A Focus on Kinase Inhibition
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for targeting a variety of biological targets, particularly protein kinases.
The introduction of a trifluoromethyl group can significantly enhance the biological activity of pyrazole-containing compounds. This is attributed to its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups, thereby improving cellular permeability and target engagement.
Role in Signaling Pathway Modulation
Pyrazole-containing compounds have been extensively investigated as inhibitors of various protein kinase signaling pathways implicated in cancer and inflammatory diseases. Two prominent examples include the JAK/STAT and CLK/ROCK pathways.
JAK/STAT Signaling Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and immune responses.[6][7] Dysregulation of this pathway is a hallmark of many cancers and autoimmune disorders.[6][8] Pyrazole-based inhibitors can effectively block the ATP-binding site of JAKs, preventing the downstream phosphorylation and activation of STAT proteins.[6][8] This leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
CLK/ROCK Signaling Pathway: Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in cellular processes such as cell cycle regulation, apoptosis, and cell migration.[9][10] Dual inhibitors targeting both CLK and ROCK have shown promise as anticancer agents.[9][10] Boronic acid-containing pyrazoloquinolines have been identified as potent dual CLK/ROCK inhibitors.[9][10]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][11] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals. This compound is an excellent substrate for this reaction, enabling the facile introduction of the trifluoromethyl-pyrazole moiety onto various aromatic and heteroaromatic scaffolds.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory setting.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12][14] Avoid inhalation of dust and contact with skin and eyes.[12][14] In case of contact, rinse the affected area with copious amounts of water.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly protein kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the trifluoromethyl-pyrazole scaffold into a wide range of molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective application in drug discovery and development programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aksci.com [aksci.com]
- 13. staging.keyorganics.net [staging.keyorganics.net]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When further functionalized with a boronic acid or a boronic acid pinacol ester group, these pyrazoles become versatile building blocks for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of complex molecular architectures, making them invaluable in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the primary synthetic routes to trifluoromethyl-substituted pyrazole boronic acids and their pinacol esters. It includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of trifluoromethyl-substituted pyrazole boronic acids predominantly relies on two modern and effective methodologies:
-
Lithiation-Borylation: This method involves the deprotonation of a trifluoromethyl-substituted pyrazole using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin). The regioselectivity of the lithiation is a critical aspect of this approach.
-
Iridium-Catalyzed C-H Borylation: This strategy offers a more direct approach by catalytically activating a C-H bond on the pyrazole ring and converting it into a C-B bond. This method often utilizes bis(pinacolato)diboron (B2pin2) as the boron source and an iridium complex as the catalyst. The regioselectivity is typically governed by steric factors.
Experimental Protocols
Method 1: Synthesis via Lithiation-Borylation
This protocol describes a general procedure for the synthesis of trifluoromethyl-substituted pyrazole boronic acid pinacol esters via a lithiation-borylation sequence. The example provided is adapted from procedures for the synthesis of related pyrazole boronic esters.
Reaction Scheme:
Physical and chemical properties of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
An In-depth Technical Guide to 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this pyrazole derivative a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, general synthetic and purification methodologies, and its key applications, particularly in cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides context based on closely related analogues.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported. The following tables summarize available and computed data.
Table 1: General Properties and Identifiers
| Property | Value | Citation |
| IUPAC Name | (5-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |
| CAS Number | 1202054-12-3 | |
| Molecular Formula | C₄H₄BF₃N₂O₂ | [1] |
| Molecular Weight | 179.90 g/mol | [1] |
| Canonical SMILES | B(C1=CNNC1=C(F)(F)F)(O)O | |
| InChI | InChI=1S/C4H4BF3N2O2/c5-4(6,7)2-1-8-9-3(2)10(11)12/h1,11-12H,(H,8,9) |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound 1H-Pyrazole-4-boronic acid has a melting point of 151 °C.[2] |
| Boiling Point | Data not available | Decomposes upon heating. |
| pKa | Data not available | The trifluoromethyl group is electron-withdrawing and is expected to decrease the pKa compared to unsubstituted pyrazole boronic acid. |
| Solubility | Data not available | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Appearance | Expected to be a white to off-white solid |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route is a two-step process starting from a suitable pyrazole precursor.
Experimental Protocol: General Synthesis of Pyrazole-4-boronic Acids
-
Halogenation of the Pyrazole Ring:
-
To a solution of the starting pyrazole in a suitable solvent (e.g., acetonitrile or DMF), add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-halopyrazole.
-
-
Conversion to Boronic Acid:
-
Dissolve the 4-halopyrazole in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of a strong base, such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride), to perform a metal-halogen exchange.
-
After stirring for a short period, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl) and stir until the boronic acid precipitates.
-
Collect the solid by filtration, wash with cold water and a non-polar organic solvent (e.g., hexane), and dry under vacuum.
-
Purification
Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their polarity.
-
Recrystallization: This is a common method for purifying pyrazole derivatives.[3] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally.[3]
-
Column Chromatography: Purification by silica gel chromatography can be difficult due to the acidity of the silica and the polarity of the boronic acid.[4] Using a deactivated silica gel (e.g., by pre-treating with a base like triethylamine) or using a different stationary phase like alumina may be necessary.[5]
-
Derivatization: In some cases, the boronic acid can be converted to its pinacol ester, which is generally more stable and easier to purify by chromatography. The pure ester can then be hydrolyzed back to the boronic acid if needed.
Chemical Reactivity and Applications
The primary application of this compound in synthetic chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura coupling, the pyrazole boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
-
Biological Activity and Drug Discovery Potential
The trifluoromethyl-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronic properties of the CF₃ group can influence hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.
While no specific biological activity has been reported for this compound itself, related trifluoromethyl-pyrazole derivatives have shown a range of activities, including:
-
Anti-inflammatory activity through the inhibition of COX enzymes.[6]
-
Antimicrobial activity against various bacterial strains.[7]
-
Anticancer activity by targeting various kinases and other signaling proteins.
The logical progression in early-stage drug discovery often involves the synthesis of a library of compounds based on a promising scaffold and screening them against a panel of biological targets.
Analytical Characterization
Standard analytical techniques are used to characterize this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all valuable for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₃ group, and the ¹¹B NMR can confirm the presence of the boronic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Due to the potential for on-column degradation, methods using columns with low silanol activity and optimized mobile phases are recommended for boronic acids.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as the O-H and B-O stretches of the boronic acid.
Safety and Handling
Detailed toxicological data for this compound are not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the trifluoromethyl-pyrazole moiety, a scaffold associated with favorable pharmacological properties. While specific experimental data for this compound are sparse, this guide provides a framework for its synthesis, purification, and application based on established chemical principles and data from closely related compounds. Further research is warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid structure and characterization
An In-depth Technical Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in cross-coupling reactions to synthesize more complex molecules.
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group.
Molecular Structure:
Spectroscopic and Synthetic Profile of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic approaches, and analytical methodologies for 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (CAS: 1202054-12-3). Due to the limited availability of public domain data for this specific isomer, this guide combines known information with data from closely related structural analogs to offer a predictive and practical resource for researchers.
Compound Identity and Properties
This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole-boronic acid moiety is a versatile synthon for cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1202054-12-3 | Commercial Suppliers[1] |
| Molecular Formula | C₄H₄BF₃N₂O₂ | Calculated |
| Molecular Weight | 179.90 g/mol | Calculated[1] |
| Exact Mass | 180.031792 g/mol | Calculated[1] |
| InChIKey | XJZGCUKCAPHOBU-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted and Analog-Based)
Direct, experimentally verified spectroscopic data for this compound is not widely published. The following tables summarize the expected spectral characteristics based on data from analogous compounds, including other pyrazole-4-boronic acids and trifluoromethyl-substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~8.0 - 8.5 | s | C3-H | The proton at position 3 is expected to be a singlet. |
| ~12.0 - 14.0 | br s | N-H | The N-H proton of the pyrazole ring is typically broad and may exchange with D₂O. |
| ~7.0 - 9.0 | br s | B(OH)₂ | The boronic acid protons are broad and exchangeable. |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~122 (q, J ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with fluorine. |
| ~140 | C5 | The carbon bearing the trifluoromethyl group. |
| ~110 | C4-B | The carbon attached to the boron atom; the signal may be broad. |
| ~145 | C3 | The carbon at position 3 of the pyrazole ring. |
Table 4: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ -60 to -70 | -CF₃ | Relative to a standard like CFCl₃. |
Table 5: Predicted ¹¹B NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~20 - 30 | -B(OH)₂ | The boron atom of the boronic acid group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the functional groups present.
Table 6: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (boronic acid) |
| 3200 - 3000 | Medium | N-H stretching (pyrazole) |
| ~1600 | Medium | C=N stretching (pyrazole ring) |
| 1350 - 1300 | Strong | B-O stretching |
| 1200 - 1100 | Strong | C-F stretching (trifluoromethyl) |
Mass Spectrometry (MS)
Mass spectrometry of pyrazole compounds often shows fragmentation patterns involving the loss of HCN and N₂ from the molecular ion.
Table 7: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 180 | [M]⁺ | Molecular ion (for the most abundant boron isotope, ¹¹B) |
| 179 | [M-H]⁺ | Loss of a proton |
| 162 | [M-H₂O]⁺ | Loss of water from the boronic acid |
| 153 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |
| 151 | [M-H-N₂]⁺ | Loss of a proton and dinitrogen |
Experimental Protocols
While a specific protocol for the synthesis and spectroscopic analysis of this compound is not available, a general workflow can be inferred from the synthesis of related pyrazole boronic acids.
General Synthetic Workflow
The synthesis of pyrazole-4-boronic acids often involves the formation of the pyrazole ring followed by borylation at the C4 position. A plausible synthetic route is outlined below.
Caption: A plausible multi-step synthesis of the target compound.
Spectroscopic Analysis Workflow
The characterization of the final product would follow a standard analytical workflow.
Caption: Standard workflow for structural elucidation.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation of different spectral features to confirm the molecular structure.
Caption: Interrelation of spectroscopic data for structural confirmation.
Conclusion
References
The Advent and Advancement of Pyrazole-Containing Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the fusion of the pyrazole scaffold with the boronic acid moiety has given rise to a class of compounds with remarkable versatility and significant therapeutic potential. Pyrazole-containing boronic acids have emerged as crucial building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions, and as promising pharmacophores in the development of targeted therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological applications of these valuable compounds, with a focus on their role as enzyme inhibitors, particularly in the context of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.
Discovery and Historical Perspective
The journey of pyrazole chemistry began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative. However, the specific introduction of a boronic acid functional group onto the pyrazole ring is a more recent development, driven by the increasing utility of organoboron compounds in organic synthesis. While a definitive seminal publication for the very first synthesis of a simple pyrazole boronic acid is not readily apparent from early literature, their prominence grew with the advent and popularization of the Suzuki-Miyaura cross-coupling reaction. The inherent value of pyrazoles as stable, aromatic heterocycles with desirable pharmacokinetic properties, combined with the synthetic tractability of the boronic acid group, spurred their development as key intermediates in drug discovery programs.[1]
Early synthetic efforts often involved multi-step sequences, but the continuous evolution of synthetic methodologies has led to more efficient and direct routes for their preparation.
Synthetic Methodologies: A Historical Evolution
The synthesis of pyrazole-containing boronic acids has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance compared to earlier approaches. Key strategies that have been developed over time include:
-
Palladium-Catalyzed Borylation of Halopyrazoles: This is one of the most common and versatile methods for preparing pyrazole boronic acid esters. It typically involves the reaction of a brominated or iodinated pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2] The reaction conditions can be tuned to achieve high yields and regioselectivity.
-
Lithiation-Borylation of Pyrazoles: This method involves the direct deprotonation of a C-H bond on the pyrazole ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. This approach allows for the regioselective introduction of the boronic acid group at specific positions, depending on the substitution pattern of the pyrazole ring and the reaction conditions.
-
From other Pyrazole Derivatives: More recent and specialized methods include the conversion of other functionalized pyrazoles into their corresponding boronic acids, expanding the toolbox for synthetic chemists.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of pyrazole-containing boronic acids.
Protocol 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester via Palladium-Catalyzed Cross-Coupling [2][3]
This protocol describes the synthesis of a key intermediate used in the preparation of JAK inhibitors like Baricitinib.[3]
Materials:
-
1-Boc-4-bromopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Ethanol
-
Petroleum ether
Procedure:
-
To a reaction flask, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol), and potassium acetate (0.2 mol).
-
Add 200 ml of ethanol to the flask.
-
Deoxygenate the mixture by bubbling nitrogen gas through it for 15 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Extract the residue with petroleum ether.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.
-
To obtain the unprotected pyrazole-4-boronic acid pinacol ester, heat the 1-Boc-protected intermediate to a molten state (around 180 °C) until no further gas evolution is observed.
-
Cool the residue to room temperature, add petroleum ether, and stir to induce precipitation.
-
Filter the solid and dry under vacuum to yield pure 4-pyrazole boronic acid pinacol ester.
Protocol 2: Synthesis of N-Aryl Pyrazole Boronic Acids via Chan-Evans-Lam Coupling [4]
This protocol outlines a method for the N-arylation of pyrazoles, which can be a key step in the synthesis of more complex pyrazole-containing boronic acids.
Materials:
-
Pyrazole
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole (1.0 equiv) and the aryl boronic acid (1.5 equiv) in dichloromethane.
-
Add copper(II) acetate (1.2 equiv) and pyridine (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-aryl pyrazole. This product can then be further functionalized to introduce a boronic acid moiety.
Biological Activity and Signaling Pathways
Pyrazole-containing boronic acids have garnered significant interest in drug discovery due to their ability to act as potent and selective enzyme inhibitors. A prime example is their application as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[5][6]
The signaling process can be summarized as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Other Potential Signaling Pathways
While the JAK-STAT pathway is a primary focus, the versatile structure of pyrazole-containing boronic acids suggests their potential to interact with other signaling pathways. Research has indicated that boronic acids, in general, can influence pathways regulated by Rho GTPases, which are involved in cell migration and cytoskeletal organization.[7] Further investigation is warranted to explore the specific effects of pyrazole-containing boronic acids on these and other cellular signaling cascades.
Quantitative Data on Biological Activity
The potency of pyrazole-containing boronic acids as enzyme inhibitors is a key aspect of their therapeutic potential. While much of the early data is found in patents with qualitative descriptions, more specific quantitative data is emerging from dedicated studies.
Table 1: Inhibitory Activity of Pyrazole-Containing Boronic Acids and Related Compounds against Janus Kinases (JAKs)
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| Series of Boron-Containing Pyrazole Compounds | ||||
| Representative Compound 1 | JAK1 | < 10 ("A") | Biochemical | [5] |
| Representative Compound 2 | JAK1 | 10 - 50 ("B") | Biochemical | [5] |
| Representative Compound 3 | JAK1 | > 50 ("C") | Biochemical | [5] |
| Selected Pyrazole-Based JAK Inhibitors (for comparison) | ||||
| Abrocitinib | JAK1 | 29 | In-vitro | [8] |
| Baricitinib | JAK1 | 5.9 | In-vitro | [8] |
| Baricitinib | JAK2 | 5.7 | In-vitro | [8] |
| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | In vitro protein kinase inhibition | [9] |
| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK2 | 2.2 | In vitro protein kinase inhibition | [9] |
| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK3 | 3.5 | In vitro protein kinase inhibition | [9] |
Note: "A", "B", and "C" are qualitative ranges provided in the source patent.[5]
Table 2: Preclinical Pharmacokinetic Parameters of Selected Pyrazole-Based Compounds (Illustrative)
| Compound | Species | Route | Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |
| ZB716 (Fulvestrant-3-boronic acid) | Rat | PO (6 mg/kg) | - | 0.5 - 1 | ~100 | ~300 | [10] |
| Razaxaban (pyrazole-based FXa inhibitor) | Dog | PO | ~50 | 1-2 | ~1500 | ~7000 | [7] |
Note: Pharmacokinetic data for pyrazole-containing boronic acids is still emerging. The data presented for ZB716, a boronic acid derivative, and Razaxaban, a pyrazole-based drug, are for illustrative purposes to highlight the potential pharmacokinetic profiles of related compounds.
Experimental Workflows
The development and characterization of pyrazole-containing boronic acid inhibitors involve a series of well-defined experimental workflows.
Workflow 1: Synthesis and Initial Characterization
This workflow outlines the general steps from the synthesis of a novel pyrazole boronic acid to its initial characterization.
Workflow 2: In Vitro Biological Evaluation
This workflow details the process of evaluating the biological activity of the synthesized compounds.
Conclusion and Future Directions
The field of pyrazole-containing boronic acids has witnessed significant growth, driven by their synthetic versatility and potent biological activities. From their origins as valuable building blocks in organic synthesis to their current status as promising clinical candidates, these compounds have demonstrated immense potential. The development of novel synthetic methodologies has enabled the efficient and regioselective preparation of a diverse range of pyrazole boronic acid derivatives.
The inhibition of the JAK-STAT signaling pathway represents a key area of therapeutic application, with several pyrazole-containing compounds showing potent inhibitory activity. The availability of detailed experimental protocols and a deeper understanding of the underlying signaling mechanisms will undoubtedly accelerate the discovery and development of new drug candidates.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: While JAKs are a primary focus, the investigation of other enzyme families and signaling pathways will broaden the therapeutic applications of these compounds.
-
Optimization of Pharmacokinetic Properties: A critical challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Future synthetic efforts will likely focus on modifying the pyrazole boronic acid scaffold to enhance oral bioavailability, metabolic stability, and tissue distribution.
-
Development of More Efficient and Sustainable Synthetic Methods: The pursuit of greener and more cost-effective synthetic routes will be crucial for the large-scale production of these valuable compounds.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Strategic Advantage of Trifluoromethylation in Pyrazole Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group into pyrazole boronic acids represents a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles of the CF₃ group in modulating the physicochemical and biological properties of this important class of molecules. By leveraging its unique electronic and steric characteristics, trifluoromethylation offers a valuable tool for optimizing lead compounds in drug discovery programs. This document details the impact of the CF₃ group on key drug-like properties, including acidity, lipophilicity, metabolic stability, and target engagement. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of relevant biological pathways.
Introduction: The Trifluoromethyl Group as a Bioisostere
The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a hydrogen atom in drug design. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Strategically placing a CF₃ group at a known or suspected site of metabolism can effectively block this pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Physicochemical Properties Modulation by the Trifluoromethyl Group
The incorporation of a CF₃ group into the pyrazole ring of a boronic acid significantly alters its fundamental physicochemical properties. These modifications can have profound effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Acidity (pKa)
The strongly electron-withdrawing nature of the trifluoromethyl group leads to a decrease in the pKa of the pyrazole N-H proton, making the pyrazole ring more acidic compared to its non-fluorinated counterpart. This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to participate in hydrogen bonding interactions with its biological target.
Lipophilicity (logP)
The trifluoromethyl group is known to increase the lipophilicity of a molecule. This enhanced lipophilicity can improve membrane permeability, aiding in drug absorption and distribution within the body. However, an excessive increase in lipophilicity can also lead to issues such as decreased aqueous solubility and increased non-specific binding. Therefore, the strategic placement of the CF₃ group is crucial for achieving an optimal balance of properties.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methyl group with a CF₃ group, a major metabolic pathway can be blocked, leading to a longer half-life and reduced clearance of the drug candidate.[1][2]
Data Presentation: Comparative Physicochemical and Biological Data
The following tables summarize the impact of trifluoromethylation on the key properties of pyrazole derivatives.
Table 1: Physicochemical Properties of Trifluoromethylated vs. Non-Trifluoromethylated Pyrazole Derivatives
| Property | Pyrazole | 3-(Trifluoromethyl)pyrazole | Rationale for Change |
| pKa | ~14 | Lower (more acidic) | The electron-withdrawing CF₃ group stabilizes the conjugate base. |
| logP | ~0.45 | Higher (more lipophilic) | The CF₃ group is more lipophilic than a hydrogen atom. |
Table 2: In Vitro Metabolic Stability of N-CF₃ vs. N-CH₃ Analogs in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| N-CH₃ Analog | Shorter | Higher |
| N-CF₃ Analog | Longer | Lower |
Table 3: COX Inhibitory Activity of Trifluoromethylated Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04[3] | 375[3] |
| SC-558 | COX-2 | 0.0053[3] | >1900[3] |
| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | COX-2 | Activity Reported[3] | Not Available |
Experimental Protocols
Synthesis of Trifluoromethylated Pyrazole Boronic Acids
A general method for the synthesis of trifluoromethyl-substituted pyrazolylboronic esters involves a lithiation-boronation protocol.[4]
General Procedure:
-
A solution of the N-protected 3-(trifluoromethyl)pyrazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the pyrazole solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude boronic ester is then hydrolyzed to the corresponding boronic acid using an aqueous acid solution (e.g., 1 M HCl).
-
The resulting pyrazole boronic acid is often used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling.[4][5]
In Vitro Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes.[2][6][7][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plate
-
Incubator (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stop solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance of the parent compound over time.[2][6]
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.[3][9]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic acid solution
-
Test compounds and known inhibitors (e.g., Celecoxib)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include controls with DMSO only (total activity) and a known inhibitor (positive control).
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.
-
The rate of increase in fluorescence is proportional to the COX activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Antibacterial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth medium (e.g., Mueller-Hinton broth)
-
Test compound stock solution
-
96-well microtiter plates
-
Incubator (37 °C)
Procedure:
-
Prepare a serial dilution of the test compound in the nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Single-Crystal X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of a crystalline compound.[1][10][11]
General Protocol:
-
Crystal Growth: Grow a single crystal of the pyrazole boronic acid derivative of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) in a diffractometer. Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[10]
Mandatory Visualizations
Signaling Pathway
Many pyrazole derivatives exert their biological effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism and is often dysregulated in diseases such as cancer.[12][13][14] Some pyrazole-based inhibitors have been developed to target components of this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points by pyrazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of trifluoromethylated pyrazole boronic acids in a drug discovery context.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Lewis Acidity of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies available to determine the Lewis acidity of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid. Due to the absence of specific experimental data for this compound in the public domain, this document focuses on established experimental protocols and computational approaches that can be employed for its characterization.
Introduction to Boronic Acids and Lewis Acidity
Boronic acids (RB(OH)₂) are a class of organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom, in its sp² hybridized state, possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines the Lewis acidity of boronic acids. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species in the presence of a Lewis base, such as a hydroxide ion, is a key characteristic of their chemistry. The strength of this Lewis acidity is a critical parameter in various applications, including catalysis, chemical sensing, and the design of covalent inhibitors for drug development.
The Lewis acidity of a boronic acid is commonly quantified by its pKa value, which represents the pH at which the concentrations of the neutral boronic acid and its corresponding anionic boronate are equal.
Synthesis of this compound
A potential synthetic pathway could involve the reaction of a trifluoromethyl-substituted β-dicarbonyl compound with hydrazine to form the pyrazole core. Subsequent halogenation at the 4-position, followed by a metal-halogen exchange and reaction with a trialkyl borate, would yield the desired boronic acid.
Experimental Determination of Lewis Acidity (pKa)
Several experimental techniques can be employed to determine the pKa of a boronic acid. The choice of method often depends on the specific properties of the molecule, such as the presence of a chromophore.
UV-Vis Spectrophotometric pH Titration
This method is suitable for boronic acids that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The difference in the electronic structure between the trigonal boronic acid and the tetrahedral boronate can lead to a measurable spectral shift.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution to a final concentration typically in the micromolar range. Include buffer blanks for background correction.
-
Spectral Acquisition: Measure the UV-Vis spectrum (e.g., from 230-500 nm) for each sample using a spectrophotometer.
-
Data Analysis:
-
Identify the wavelength with the maximum absorbance difference between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.
-
Fluorescence Spectroscopy
For non-fluorescent boronic acids, an indicator displacement assay can be utilized. Alizarin Red S (ARS) is a fluorescent dye that binds to boronic acids, causing a change in its fluorescence. A competing diol can displace ARS, leading to a measurable change in fluorescence, which can be used to determine the binding affinity and indirectly the Lewis acidity.
Gutmann-Beckett Method (³¹P NMR Spectroscopy)
This method determines the relative Lewis acidity of a compound by observing the change in the ³¹P NMR chemical shift of a Lewis base probe, typically triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of triethylphosphine oxide (TEPO) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the TEPO solution to determine its initial chemical shift (δ₀).
-
Addition of Boronic Acid: Add a known amount of this compound to the TEPO solution.
-
Complexation and Spectral Acquisition: Allow the mixture to equilibrate and acquire a ³¹P NMR spectrum of the resulting complex. The new chemical shift (δ) will be downfield from δ₀.
-
Data Analysis: The change in chemical shift (Δδ = δ - δ₀) is related to the Lewis acidity of the boronic acid. For a more quantitative measure, the data can be extrapolated to an infinite excess of the boronic acid. It is important to note that for boronic acids, hydrogen bonding can be the predominant interaction with TEPO, and the determined acceptor numbers (AN) may correlate better with catalytic activity in certain reactions than pKa values.[1]
Computational Prediction of Lewis Acidity
In the absence of experimental data, computational methods can provide valuable estimates of a molecule's pKa.[2][3][4] These approaches are based on quantum mechanical calculations and thermodynamic cycles.
Thermodynamic Cycle for pKa Calculation
The pKa of a boronic acid can be calculated from the Gibbs free energy of its dissociation in aqueous solution (ΔG°(aq)) using the following equation:
pKa = ΔG°(aq) / (2.303 * RT)
The Gibbs free energy of dissociation in solution is calculated using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation of the species involved.
Computational Protocol:
-
Geometry Optimization: Perform geometry optimizations for the boronic acid (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31+G(d,p)) and a continuum solvation model (e.g., PCM or SMD).
-
Frequency Calculations: Perform frequency calculations for the optimized structures to obtain the Gibbs free energies in the gas phase (G°(gas)) and the solvation free energies (ΔG°(solv)).
-
pKa Calculation: Calculate the aqueous phase Gibbs free energy of dissociation (ΔG°(aq)) using the calculated values and the known experimental solvation free energy of the proton. Finally, calculate the pKa.
It is important to note that the accuracy of computationally predicted pKa values can be sensitive to the chosen level of theory and solvation model.
Expected Influence of Substituents on Lewis Acidity
The Lewis acidity of a boronic acid is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is expected to increase the electrophilicity of the boron atom in this compound, thereby increasing its Lewis acidity and lowering its pKa compared to an unsubstituted pyrazole boronic acid. The pyrazole ring itself is an electron-rich aromatic heterocycle, which might partially offset the effect of the trifluoromethyl group.
Data Summary
As no specific quantitative data for this compound has been found, the following table provides a template for summarizing experimentally determined or computationally predicted values.
| Parameter | Value | Method | Conditions |
| pKa | Data not available | e.g., UV-Vis Titration | e.g., 25 °C, H₂O |
| Acceptor Number (AN) | Data not available | Gutmann-Beckett | e.g., CDCl₃ |
| Calculated pKa | Data not available | e.g., DFT/PCM | e.g., B3LYP/6-31+G(d,p) |
Visualizations
Logical Workflow for Lewis Acidity Determination
Caption: A logical workflow for the synthesis and determination of the Lewis acidity of this compound.
Equilibrium of Boronic Acid
Caption: The equilibrium between the neutral boronic acid and the anionic boronate in the presence of a hydroxide ion.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid, a key building block in medicinal chemistry. Understanding these fundamental properties is critical for its effective use in drug discovery and development, from synthesis and purification to formulation and in vivo studies. This document outlines experimental protocols for determining these characteristics and discusses potential degradation pathways and strategies to mitigate them.
Core Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a highly electronegative trifluoromethyl group and a versatile boronic acid moiety. These functional groups significantly influence its physicochemical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C4H4BF3N2O2 | - |
| Molecular Weight | 179.90 g/mol | - |
| pKa | ~8.5 | Estimated based on similar arylboronic acids. The trifluoromethyl group may slightly increase acidity. |
| LogP | ~1.5 - 2.5 | Estimated. The trifluoromethyl group increases lipophilicity. |
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, reactivity, and bioavailability. Generally, pyrazole-containing compounds exhibit limited solubility in water but are more soluble in organic solvents.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the boronic acid group, allows for interactions with a range of solvents.
Table 2: Estimated Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The pyrazole ring has limited aqueous solubility.[1] The boronic acid group can ionize at higher pH, potentially increasing solubility. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the pyrazole and boronic acid moieties. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can effectively solvate the molecule. |
| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dichloromethane | Moderately Soluble | A less polar solvent, solubility is expected to be lower than in more polar organic solvents. |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in reversed-phase chromatography for similar compounds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Freely Soluble | Another highly polar aprotic solvent suitable for dissolving pyrazole derivatives. |
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.
Stability Profile
The stability of this compound is critical for its storage, handling, and application in multi-step syntheses and biological assays. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation. The pyrazole ring itself is generally stable but can be susceptible to degradation under harsh conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Protodeboronation, potential pyrazole ring opening under harsh conditions. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Accelerated protodeboronation is highly likely.[2][3] |
| Oxidation | 3% - 30% H2O2, room temperature | Oxidation of the boronic acid to a phenol-like derivative; potential oxidation of the pyrazole ring.[4] |
| Thermal Degradation | 60°C - 80°C (solid state and in solution) | Dehydration of the boronic acid to form boroxines (anhydrides). |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | The trifluoromethyl group can enhance photostability, but degradation is still possible.[5][6] |
Key Degradation Pathway: Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] This is a common degradation pathway for arylboronic acids, particularly in aqueous media and is often accelerated by high pH.[2][7] For this compound, this would result in the formation of 5-trifluoromethyl-1H-pyrazole.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs.[8] Furthermore, boronic acids are known to act as inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue.[9][10][11]
Given these precedents, it is plausible that this compound or its derivatives could target signaling pathways regulated by serine proteases or kinases. For instance, pyrazole-containing boronic acids have been investigated as inhibitors of Janus kinases (JAKs), which are central to cytokine signaling pathways implicated in inflammation and autoimmune diseases.[12]
This pathway represents a potential area of investigation for this class of compounds in drug discovery programs targeting inflammatory or proliferative diseases.
Summary and Recommendations
This compound is a valuable synthetic intermediate with predictable solubility and stability characteristics based on its constituent functional groups.
-
Solubility: The compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents such as DMSO, DMF, and alcohols.
-
Stability: The primary stability concern is protodeboronation, which is likely to be accelerated in aqueous basic conditions. Oxidative degradation is also a potential pathway. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment.
-
Handling: When using this compound in aqueous reaction media, particularly at elevated pH, it is important to monitor for protodeboronation. The use of anhydrous conditions or the formation of a more stable boronate ester (e.g., pinacol ester) can mitigate this degradation.
This guide provides a foundational understanding of the key physicochemical properties of this compound. The experimental protocols and stability considerations outlined herein are intended to support researchers in the effective application of this versatile building block in their research and development endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid stands as a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its commercial availability from a range of suppliers, coupled with its utility in cross-coupling reactions, makes it a readily accessible tool for the development of novel therapeutics, especially kinase inhibitors.
This technical guide provides an in-depth overview of the commercial landscape, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the discovery of kinase inhibitors and the modulation of relevant signaling pathways.
Physicochemical Properties
This compound, with the CAS number 1202054-12-3, is a white to off-white solid. Its key physicochemical properties are summarized in the table below, compiled from various suppliers and chemical databases.
| Property | Value |
| CAS Number | 1202054-12-3 |
| Molecular Formula | C4H4BF3N2O2 |
| Molecular Weight | 179.89 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥95% |
| Melting Point | Data not consistently available |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in quantities ranging from grams to kilograms. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities |
| Parchem | Inquire | Bulk and research quantities |
| CP Lab Safety | min 97% | 10 grams |
| Echemi | Inquire | Inquire |
| ABCR GmbH | 95% | Inquire |
| ChemicalBook | Inquire | Inquire |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below. This proposed method is based on general procedures for the synthesis of pyrazole boronic acids and should be optimized for this specific target molecule.
Caption: Proposed synthesis of this compound.
Proposed Experimental Protocol for Borylation:
-
Lithiation: Dissolve 4-halo-5-trifluoromethyl-1H-pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (n-BuLi) and stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with an aqueous solution of a weak acid (e.g., ammonium chloride) and stir for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Application in Drug Discovery: Kinase Inhibitors and Signaling Pathways
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors of kinases is a major focus of modern drug discovery.
This compound is an attractive building block for the synthesis of such inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety allows for facile incorporation into larger molecules via Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of drug discovery, it is widely used to couple heterocyclic building blocks like this compound with aryl or heteroaryl halides to construct the core structures of kinase inhibitors.
Caption: Suzuki-Miyaura coupling workflow for kinase inhibitor synthesis.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled product.
Inhibition of Kinase Signaling Pathways:
Many kinase inhibitors containing the pyrazole moiety have been developed to target critical signaling pathways implicated in cancer cell proliferation and survival. Two prominent examples are the Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) pathways.
CDK/Rb Pathway Inhibition:
CDKs are essential for cell cycle progression. Inhibitors targeting CDKs can halt the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole-based inhibitor.
JAK/STAT Pathway Inhibition:
The JAK/STAT pathway is crucial for cytokine signaling, and its aberrant activation is linked to various inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
References
An In-depth Technical Guide to Trifluoromethylated Heterocycles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and increased lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis of trifluoromethylated heterocycles, detailing key synthetic methodologies, experimental protocols, and the biological significance of these compounds.
Synthetic Strategies for the Trifluoromethylation of Heterocycles
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the direct introduction of a CF₃ group onto a pre-formed heterocyclic ring and the construction of the heterocyclic ring using a trifluoromethyl-containing building block.
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates.[2] This method often proceeds via radical, nucleophilic, or electrophilic pathways.
A general workflow for a radical-based direct C-H trifluoromethylation is depicted below.
Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine
A highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium activation strategy.[3][4]
-
Materials:
-
Pyridinium iodide salt (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Silver carbonate (Ag₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the pyridinium iodide salt in DMF, add trifluoroacetic acid and silver carbonate.
-
Stir the reaction mixture at the specified temperature (see Table 1) for the designated time.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
-
Table 1: Quantitative Data for Direct C-H Trifluoromethylation of Pyridines
| Substrate | Product | Reagents and Conditions | Yield (%) | Ref. |
| N-Methylpyridinium Iodide | 2-Trifluoromethylpyridine | TFA, Ag₂CO₃, DMF, 80 °C, 12 h | 75 | [3] |
| 4-Phenyl-N-methylpyridinium Iodide | 4-Phenyl-2-trifluoromethylpyridine | TFA, Ag₂CO₃, DMF, 100 °C, 24 h | 68 | [4] |
| 3,5-Dimethyl-N-methylpyridinium Iodide | 3,5-Dimethyl-2-trifluoromethylpyridine | TFA, Ag₂CO₃, DMF, 80 °C, 12 h | 82 | [3] |
Synthesis from Trifluoromethylated Building Blocks
This approach involves the use of readily available starting materials that already contain the trifluoromethyl group. These building blocks are then used to construct the desired heterocyclic ring through various cyclization reactions.
Trifluoromethylated Pyrazole Synthesis
Trifluoromethylated pyrazoles, a class of compounds with significant biological activity, can be synthesized using 2,2,2-trifluorodiazoethane as a key building block.[5]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Trifluoromethyl-1h-pyrazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This methodology is of particular importance in medicinal chemistry for the synthesis of complex bioactive molecules. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[3][4] The pyrazole scaffold is also a well-established pharmacophore present in numerous approved drugs, including kinase inhibitors, owing to its ability to form key interactions with biological targets.[5]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid with various aryl and heteroaryl halides. The resulting trifluoromethyl-substituted pyrazole derivatives are valuable building blocks for the discovery and development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of pyrazole derivatives, which can be adapted for reactions involving this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Parameter | Recommended Conditions | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | [6][7][8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | [7] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | [6][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DME | [6][7] |
| Temperature | 80-110 °C | [6][7] |
| Reaction Time | 4-24 hours | [6][7] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Pyrazole Derivatives with Various Aryl Halides
| Pyrazole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 | [6] |
| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 92 | [7] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.5 | 95 | [9] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.5 | 88 | [9] |
Table 3: Biological Activity of Representative Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazole-based | Akt1 | 1.3 | [5] |
| Pyrazole-based | Aurora A | 28.9 | [5] |
| Pyrazole-based | Aurora B | 2.2 | [5] |
| Pyrazole-based | CDK1 | 1520 | [5] |
| Pyrazole-based | PI3Kα | 52 | [10] |
| Pyrazole-based | mTOR | 66 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium catalyst, and base.
-
Solvent Addition: Under an inert atmosphere, add the degassed solvent mixture (1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Signaling Pathways
The trifluoromethyl-pyrazole scaffold is a key component of many kinase inhibitors that target critical signaling pathways involved in cancer cell growth and proliferation.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Pyrazolylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions, with a specific focus on the Suzuki-Miyaura coupling utilizing pyrazolylboronic acids. This class of reactions is a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. Pyrazole-containing compounds are of particular interest in drug discovery due to their prevalence in a wide range of biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heteroaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate. Pyrazolylboronic acids and their derivatives have emerged as valuable building blocks, allowing for the direct incorporation of the pyrazole motif into target molecules. This is particularly relevant in medicinal chemistry, where the pyrazole ring is a key pharmacophore in numerous approved drugs.
The general transformation can be represented as follows:
R1-X + (HO)2B-R2 → R1-R2
Where:
-
R1 : Aryl or heteroaryl group
-
X : Halide (I, Br, Cl) or triflate
-
(HO)2B-R2 : Pyrazolylboronic acid (or its ester derivative)
-
Catalyst : Palladium(0) complex
-
Base : Required for activation of the boronic acid
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.
Data Presentation
The following tables summarize the scope and yields of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives.
Table 1: Suzuki-Miyaura Coupling of Pyrazolylboronic Acids with Aryl Halides
| Entry | Pyrazolylboronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-pyrazol-5-ylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 | [1] |
| 2 | 1-Methyl-1H-pyrazol-5-ylboronic acid | 4-Bromoanisole | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 88 | [1] |
| 3 | 1-Methyl-1H-pyrazol-5-ylboronic acid | 2-Bromopyridine | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 85 | [1] |
| 4 | 1-(tert-Butoxycarbonyl)-1H-pyrazol-4-ylboronic acid pinacol ester | 4-Chloroacetophenone | XPhos Pd G2 (2) | K3PO4 | Dioxane/H2O | 100 | 18 | 92 | [2] |
| 5 | 1-(tert-Butoxycarbonyl)-1H-pyrazol-4-ylboronic acid pinacol ester | 1-Bromo-3,5-dimethylbenzene | XPhos Pd G2 (2) | K3PO4 | Dioxane/H2O | 100 | 18 | 89 | [2] |
| 6 | Pyrazole-3-boronic acid pinacol ester | 1-Iodo-4-methoxybenzene | Pd(dppf)Cl2 (5) | K2CO3 | DME/H2O | 90 | 16 | 84 | |
| 7 | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-Bromotoluene | Pd(PPh3)4 (4) | Cs2CO3 | Dioxane | 100 | 12 | 91 |
Table 2: Suzuki-Miyaura Coupling of Halopyrazoles with Arylboronic Acids
| Entry | Halopyrazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Dioxane/H2O | 90 | 6 | 85 | [3] |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Dioxane/H2O | 90 | 6 | 92 | [3] |
| 3 | 4-Bromo-1H-pyrazole | 3-Thienylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Dioxane/H2O | 90 | 6 | 78 | [3] |
| 4 | 3-Chloro-1H-indazole | 5-Indoleboronic acid | XPhos Pd G2 (2) | K3PO4 | Dioxane/H2O | 100 | 15 | 85 | [2] |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 (2) | Na2CO3 | DME/H2O | Reflux | 12 | 14 | [1] |
| 6 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 (2) | Cs2CO3 | DME/H2O (10:4) | 120 (MW) | 0.17 | 95 | [1] |
| 7 | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | Reflux | - | 75 | [4] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
This protocol is adapted for the coupling of a 4-bromopyrazole derivative with an arylboronic acid.[3]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (e.g., 0.2 mmol, 1.0 equiv), arylboronic acid (0.22 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.01 mmol, 5 mol%), and Na₂CO₃ (0.5 mmol, 2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (e.g., 3.2 mL) and degassed water (e.g., 0.8 mL) to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazoles
This protocol is a rapid, microwave-assisted method for the coupling of a 4-iodopyrazole with an arylboronic acid, often providing higher yields in shorter reaction times.[1]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.5 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.25 mmol, 2.5 equiv).
-
Add DME (e.g., 2.5 mL) and degassed water (e.g., 1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1 (dilution with an organic solvent, washing, drying, and concentration).
-
Purify the product by column chromatography.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Inhibition of COX-2 by Celecoxib
Many pyrazole-containing drugs are inhibitors of specific enzymes. Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with a wide range of therapeutic applications. The incorporation of the trifluoromethyl-pyrazole moiety is a recognized strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Key Applications in Medicinal Chemistry
The trifluoromethyl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The use of this compound enables the facile introduction of this key pharmacophore into drug candidates via robust and efficient chemical transformations.
One of the most significant applications of this boronic acid is in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Featured Application: Synthesis of a CHK1 Kinase Inhibitor
This section details the application of this compound in the synthesis of a potent and selective CHK1 inhibitor, exemplified by the structural motif found in compounds such as MU380.[1][2] The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Biological Activity of a Representative CHK1 Inhibitor
The following table summarizes the in vitro biological activity of a representative CHK1 inhibitor containing a trifluoromethyl-pyrazole moiety.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Proliferation IC50 (µM) | Reference |
| MU380 | CHK1 | 1.5 | A2780 | 0.08 | [1][2] |
| CDK1 | >10,000 | [1][2] | |||
| CDK2 | >10,000 | [1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide to synthesize a pyrazole-substituted heterocyclic core.
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-chloro-5-nitropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add the heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Synthesis of a CHK1 Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a CHK1 inhibitor using the general Suzuki-Miyaura coupling method.
Reaction:
Procedure:
-
In a microwave vial, combine 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Visualizations
Signaling Pathway of CHK1 Inhibition
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a key building block for the synthesis of a diverse range of kinase inhibitors, enabling the exploration of structure-activity relationships (SAR) through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These application notes provide detailed protocols for the synthesis of pyrazole-based kinase inhibitors using this compound, summarize key biological data for representative compounds, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized using pyrazole scaffolds, some of which include the trifluoromethyl group, highlighting their potency against various kinases.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (where applicable) | IC50 (µM) | Reference |
| 1 | Bcr-Abl | 14.2 | K562 | 0.27 | [1] |
| 2 | Akt1 | 1.3 | HCT116 | 0.95 | [1] |
| 3 | Aurora A | 160 | HCT116 | 0.39 | [1] |
| 4 | BMPR2 | 506 | - | - | [2] |
| 5 | Chk2 | 17.9 | - | - | [1] |
| 6 | p38 MAP Kinase | Varies | - | - | [3] |
Note: The inhibitory concentrations (IC50) are indicative of the potency of the compounds against their respective targets. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS. For microwave-assisted reactions, heating is typically performed at a higher temperature for a shorter duration (e.g., 100-150 °C for 15-60 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrazole-based inhibitor
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a microplate, add the kinase, the appropriate substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway and points of inhibition.
Caption: TGF-β Signaling Pathway and kinase inhibition.
Caption: ERK/MAPK Signaling Pathway with potential inhibition points.
Experimental Workflow
Caption: Workflow for kinase inhibitor development.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Heteroaryl Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The incorporation of electron-deficient heteroaryl moieties is of significant interest in medicinal chemistry and drug development due to their prevalence in a vast array of biologically active compounds.[1] However, the Suzuki-Miyaura coupling of electron-deficient heteroaryl boronic acids presents unique challenges, primarily due to their propensity to undergo protodeboronation and slower rates of transmetalation.[2][3][4] This document provides a comprehensive guide to effective protocols for this challenging transformation, including a comparative analysis of catalytic systems, detailed experimental procedures, and troubleshooting strategies.
Challenges in Coupling Electron-Deficient Heteroaryl Boronic Acids
Several factors contribute to the difficulty of utilizing electron-deficient heteroaryl boronic acids in Suzuki-Miyaura couplings:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the consumption of the boronic acid and reduced product yield.[4] This process is often accelerated under the basic conditions typically employed in Suzuki couplings.[5][6] For some heteroaryl boronic acids, such as 2-pyridine boronic acid, the formation of a zwitterionic species under neutral pH can also lead to rapid protodeboronation.[4]
-
Slow Transmetalation: The electron-withdrawing nature of the heteroaryl ring reduces the nucleophilicity of the organic group on the boron atom, which can slow down the crucial transmetalation step in the catalytic cycle.[2][3]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms present in many heteroaryl compounds can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][7]
To overcome these challenges, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical.[2] The use of boronic esters (e.g., pinacol esters) or other derivatives like organotrifluoroborates can also enhance stability and suppress protodeboronation.[8][9][10]
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalytic system is paramount for the successful coupling of electron-deficient heteroaryl boronic acids. The tables below summarize common catalysts, ligands, bases, and solvents, along with their typical performance.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly challenging substrates. | 1-3 |
Data compiled from multiple sources indicating the general utility of these systems for challenging Suzuki couplings.[2]
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| KF | Dioxane | Mild base, can be effective in minimizing protodeboronation. | May require higher temperatures or longer reaction times. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for challenging substrates. |
This table summarizes common base and solvent combinations used in Suzuki-Miyaura reactions.[2]
Experimental Protocols
The following protocols provide a generalized methodology for the Suzuki-Miyaura coupling of an electron-deficient heteroaryl boronic acid with an aryl halide. Optimization of specific parameters may be required for different substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagents and Materials:
-
Electron-deficient heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), the heteroaryl boronic acid or ester (1.2-1.5 equiv.), the base (2-3 equiv.), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table 3: Example Reaction Conditions and Yields
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Pyridylboronate | Aryl/Heteroaryl Bromide | 1.5% Pd₂(dba)₃ / 4.5% Ligand 1 | KF (3 equiv) | Dioxane | 100 | 12 | 74-82 |
| Pyridyl-2-boronic ester | Aryl Bromide | 3 mol% Pd-phosphine oxide complex | Cs₂CO₃ (2 equiv) | Dioxane | 90 | 18 | ~99 |
| 5-Pyrimidinylboronic acid | Aryl Halide | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | High |
| 2,4-Dichloropyrimidine | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 120 (MW) | 0.25 | 70-98 |
Data adapted from literature sources.[1][3][11][12]
Visualizing the Process
To better understand the reaction dynamics and the associated challenges, the following diagrams illustrate the general experimental workflow and the key mechanistic pathways.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Suzuki catalytic cycle and competing protodeboronation pathway.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient heteroaryl boronic acids is a challenging but highly valuable transformation in modern synthetic chemistry. Success in this area hinges on a thorough understanding of the competing decomposition pathways and the rational selection of optimized reaction conditions. By employing highly active catalyst systems, appropriate bases and solvents, and by considering the use of more stable boronic acid derivatives, researchers can effectively synthesize complex biaryl and heterobiaryl structures for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: A Versatile Building Block for Modern Agrochemicals
Introduction: 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a key heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. The incorporation of the trifluoromethyl-pyrazole scaffold into molecules has been shown to impart desirable properties, including enhanced metabolic stability and potent biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicides and herbicides, targeting researchers, scientists, and professionals in the field of drug development.
Application in Fungicide Synthesis: Pyrazole Carboxamides
A prominent class of fungicides derived from this building block are the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). These fungicides effectively disrupt the mitochondrial respiration of pathogenic fungi. The synthesis of these compounds typically involves a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, followed by an amide bond formation.
Quantitative Data: Fungicidal Activity of Pyrazole Carboxamide Derivatives
The following table summarizes the in vitro fungicidal activity (EC50 values) of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 7af | Alternaria porri | 10.11 | Carbendazol | 0.99 |
| Marssonina coronaria | 12.23 | Carbendazol | 0.96 | |
| Cercospora petroselini | 21.09 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 6.27 | Carbendazol | 1.00 | |
| 7bc | Alternaria porri | 15.21 | Carbendazol | 0.99 |
| Marssonina coronaria | 13.89 | Carbendazol | 0.96 | |
| Cercospora petroselini | -- | Carbendazol | 0.96 | |
| Rhizoctonia solani | 9.87 | Carbendazol | 1.00 | |
| 7bg | Alternaria porri | 11.22 | Carbendazol | 0.99 |
| Marssonina coronaria | 7.93 | Carbendazol | 0.96 | |
| Cercospora petroselini | 27.43 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 4.99 | Carbendazol | 1.00 | |
| 7bh | Alternaria porri | 24.76 | Carbendazol | 0.99 |
| Marssonina coronaria | 25.48 | Carbendazol | 0.96 | |
| Cercospora petroselini | 6.99 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 5.93 | Carbendazol | 1.00 | |
| 7bi | Alternaria porri | 21.01 | Carbendazol | 0.99 |
| Marssonina coronaria | 9.08 | Carbendazol | 0.96 | |
| Cercospora petroselini | 32.40 | Carbendazol | 0.96 | |
| Rhizoctonia solani | 7.69 | Carbendazol | 1.00 |
Note: "--" indicates that the inhibition was lower than 50% at 100 µg/mL. Data is compiled from studies on pyrazole carboxamide derivatives.[1][2]
Application in Herbicide Synthesis: PPO Inhibitors
This compound is also a valuable precursor for the synthesis of herbicides that target the protoporphyrinogen oxidase (PPO) enzyme. PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to rapid cell death. The synthesis of these herbicides often involves the Suzuki-Miyaura coupling of the boronic acid with a suitable aryl halide to construct the core phenylpyrazole scaffold.[3][4][5][6][7]
Quantitative Data: Herbicidal Activity of Phenylpyrazole Derivatives
The following table presents the in vitro herbicidal activity (IC50 values) of a representative phenylpyrazole derivative against the PPO enzyme and its in vivo efficacy against various weed species.
| Compound ID | Target | IC50 (mg/L) | Weed Species | Growth Inhibition (%) at 150 g ai/ha |
| 16 | PPO Enzyme | 0.04 | Abutilon theophrasti | >90.0 |
| Portulaca oleracea | >90.0 | |||
| Amaranthus retroflexus | >90.0 | |||
| Setaria viridis | >90.0 | |||
| Echinochloa crus-galli | >90.0 | |||
| Digitaria sanguinalis | >90.0 |
Note: Data is based on studies of phenylpyrazole-based PPO inhibitors.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from a trifluoromethyl-pyrazole precursor.
Step 1: Synthesis of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole [8]
-
Materials: 5-(Trifluoromethyl)-1H-pyrazole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-(trifluoromethyl)-1H-pyrazole.
-
Step 2: Synthesis of this compound via Lithiation-Borylation [9]
-
Materials: 4-Bromo-5-(trifluoromethyl)-1H-pyrazole, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete bromine-lithium exchange.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bioactivity of Trifluoromethylated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of trifluoromethylated pyrazole derivatives, a class of compounds with significant potential in drug discovery. The inclusion of a trifluoromethyl (CF3) group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.[1] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in several approved drugs.[2][3] This document outlines detailed protocols for the synthesis of these valuable compounds and summarizes their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial effects.
I. Synthetic Methodologies
The synthesis of trifluoromethylated pyrazoles can be achieved through various strategies. Common approaches include the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives and 1,3-dipolar cycloaddition reactions.[4][5] More recent methods also involve copper-catalyzed cycloadditions and multi-component reactions.[6][7]
Protocol 1: Synthesis of 3-Trifluoromethylpyrazoles via (3+2)-Cycloaddition and Oxidative Aromatization
This protocol describes a two-step process for the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles, starting from chalcones and hydrazonoyl bromides.[4][5] The first step involves a regio- and diastereoselective (3+2)-cycloaddition to form 5-acylpyrazolines. The subsequent step is a solvent-dependent oxidative aromatization using manganese dioxide (MnO2).
Step 1: Synthesis of trans-configured 5-acyl-pyrazolines
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone (1.0 eq) in a suitable solvent such as toluene.
-
Generation of Nitrile Imine: Add the corresponding hydrazonoyl bromide (1.1 eq) as a precursor for the in situ generation of the trifluoroacetonitrile imine.
-
Cycloaddition: Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Solvent-Dependent Oxidative Aromatization
-
For fully substituted pyrazoles:
-
Dissolve the 5-acyl-pyrazoline (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add manganese dioxide (MnO2, 20 eq) to the solution.[4]
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.[4]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the fully substituted 3-trifluoromethylpyrazole.
-
-
For 1,3,4-trisubstituted pyrazoles (Deacylative Pathway):
Protocol 2: Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles
This method provides an efficient route to 4-trifluoromethyl pyrazoles through a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives.[6]
-
Reaction Setup: To a solution of N-arylsydnone (1.0 eq) in acetonitrile (CH3CN) in a sealed tube, add 2-bromo-3,3,3-trifluoropropene (1.2 eq).
-
Catalyst and Base: Add copper(II) trifluoromethanesulfonate (Cu(OTf)2, 10 mol%), 1,10-phenanthroline (10 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).
-
Reaction Conditions: Stir the mixture at 35 °C for 12-24 hours.
-
Work-up and Purification: After completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-trifluoromethyl pyrazole.
II. Biological Activities and Data
Trifluoromethylated pyrazole derivatives have demonstrated a wide spectrum of biological activities.[7] The unique properties imparted by the trifluoromethyl group often lead to enhanced potency and selectivity.[8]
Anti-inflammatory Activity
Many trifluoromethylated pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][9]
Table 1: COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives [3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3g | 4.45 | 2.65 | 1.68 |
| 3d | 5.61 | 4.92 | 1.14 |
| Ketoprofen | 0.78 | 0.164 | 4.75 |
Data sourced from Hawash et al. (2025).[3]
Anticancer Activity
Several studies have reported the cytotoxic effects of trifluoromethylated pyrazoles against various cancer cell lines.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5e | MCF-7 | 15.54 | [10] |
| Compound 62 | Raji | 6.51 | [11] |
| Compound 30 | WM266.4 | 0.19 | [11] |
| L2 | CFPAC-1 | 61.7 | [12] |
| L3 | MCF-7 | 81.48 | [12] |
Antibacterial Activity
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA.[13][14][15]
Table 3: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) | Reference |
| Compound 11 | 0.25 - 1 | 0.5 - 2 | [16] |
| Compound 28 | 0.25 - 1 | 0.5 - 2 | [16] |
| Compound 29 | 0.25 - 1 | 0.5 - 2 | [16] |
| Vancomycin | 1 | 4 | [15] |
MIC values are presented as a range for different strains.
III. Conclusion
Trifluoromethylated pyrazole derivatives represent a highly valuable class of compounds for drug discovery and development. The synthetic protocols provided herein offer robust methods for accessing these molecules. The presented biological data highlights their potential as anti-inflammatory, anticancer, and antibacterial agents. Further investigation and optimization of these scaffolds are warranted to develop novel therapeutic agents. The introduction of a trifluoromethyl group can significantly improve the metabolic stability and lipophilicity of these compounds, making them promising candidates for further research.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Chan-Lam Coupling Reactions of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods due to its mild reaction conditions. This copper-catalyzed cross-coupling of an amine with a boronic acid has found broad application in medicinal chemistry and drug development for the synthesis of N-aryl heterocycles, including N-arylpyrazoles. Pyrazole moieties are key pharmacophores in numerous therapeutic agents, making efficient and modular synthetic routes to these scaffolds highly valuable.
These application notes provide an overview of the Chan-Lam coupling reaction as applied to pyrazole substrates, including detailed experimental protocols, a summary of reaction parameters, and a discussion on regioselectivity.
General Reaction Scheme
The Chan-Lam coupling reaction for the N-arylation of pyrazoles generally proceeds as follows:
Caption: General scheme of the Chan-Lam N-arylation of a pyrazole with an arylboronic acid.
Key Reaction Parameters and Optimization
The success of the Chan-Lam coupling of pyrazoles is dependent on several factors, including the choice of catalyst, solvent, base, and reaction temperature. The reaction is often performed open to the air, as oxygen can serve as the terminal oxidant in the catalytic cycle.[1]
Catalysts
Copper(II) acetate (Cu(OAc)₂) is the most commonly employed catalyst for this transformation.[2][3] Other copper sources such as copper(I) iodide (CuI) have also been used effectively, often in conjunction with a ligand.[4] Catalyst loading is typically in the range of 10-20 mol%, although stoichiometric amounts have also been reported.[2]
Solvents
A variety of organic solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Dichloromethane (DCM), acetonitrile (MeCN), methanol (MeOH), and toluene are common choices.[5]
Bases
A base is generally required to facilitate the deprotonation of the pyrazole N-H. Both organic and inorganic bases have been successfully employed. Triethylamine (TEA) and pyridine are common organic bases, while inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective.[1][2] Some protocols have been developed that proceed without the need for an external base.[3]
Temperature
Chan-Lam couplings of pyrazoles can often be conducted at room temperature, which is a significant advantage of this methodology.[3] However, for less reactive substrates, heating may be necessary, with temperatures typically ranging from 50 to 110 °C.[2]
Regioselectivity
For unsymmetrically substituted pyrazoles, the N-arylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the pyrazole ring.[6]
-
Steric Hindrance: Arylation generally occurs at the less sterically hindered nitrogen atom.[6]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can direct the arylation to the more remote nitrogen atom. For instance, in 3-trifluoromethyl-5-methylpyrazole, N-arylation occurs preferentially at the nitrogen adjacent to the methyl group.[6] The presence of a directing group, such as a 3-dimethylaminopropyloxy substituent, has been shown to completely control the regioselectivity, leading to the N-2 substituted derivative.[7]
Data Presentation: Substrate Scope and Yields
The following tables summarize the reaction conditions and yields for the Chan-Lam coupling of various pyrazoles with different arylboronic acids, compiled from the cited literature.
Table 1: Chan-Lam Coupling of Unsubstituted and Substituted Pyrazoles with Phenylboronic Acid
| Pyrazole Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 85 | [3] |
| 3,5-Dimethylpyrazole | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 92 | [3] |
| 3-Methylpyrazole | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 88 | [3] |
| 4-Nitropyrazole | Cu(OAc)₂ (stoich.) | NaOH | MeOH | RT | 24 | 75 | [1] |
| 3-Phenylpyrazole | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 82 | [3] |
Table 2: Chan-Lam Coupling of Pyrazole with Various Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 88 | [3] |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 90 | [3] |
| 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 80 | [3] |
| 4-Nitrophenylboronic acid | Cu(OAc)₂ (stoich.) | NaOH | MeOH | RT | 24 | 65 | [1] |
| 2-Methylphenylboronic acid | Cu(OAc)₂ (10) | TEA | DCM | RT | 24 | 75 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam N-Arylation of Pyrazoles at Room Temperature[3]
Materials:
-
Pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Triethylamine (TEA, 2.0 mmol)
-
Dichloromethane (DCM, 5 mL)
Procedure:
-
To a round-bottom flask, add the pyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (5 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrazole.
Protocol 2: N-Arylation of 3-Isopropyl-1H-pyrazole under Heated Conditions[2]
Materials:
-
Arylboronic ester (0.955 mmol)
-
3-Isopropyl-1H-pyrazole (2.5 equiv)
-
Boric acid (B(OH)₃, 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
3 Å molecular sieves (300 mg)
-
Acetonitrile (3 mL)
Procedure:
-
To a reaction vial, add the arylboronic ester (0.955 mmol), 3-isopropyl-1H-pyrazole (2.5 equiv), boric acid (2.0 equiv), copper(II) acetate (1.0 equiv), and 3 Å molecular sieves (300 mg).
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and stir the mixture at 70 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-arylpyrazole.[2]
Visualizations
Catalytic Cycle of the Chan-Lam Coupling
References
- 1. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for carbon-nitrogen (C-N) bond formation utilizing 5-trifluoromethyl-1H-pyrazol-4-ylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in pharmacologically active compounds. The primary methods for achieving C-N coupling with boronic acids are the Chan-Lam and Buchwald-Hartwig cross-coupling reactions.
While specific literature examples for this compound are limited, this document outlines generalized protocols and reaction conditions based on established methodologies for similar heteroarylboronic acids. These protocols serve as a starting point for reaction optimization.
Chan-Lam C-N Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and a nitrogen-containing nucleophile, such as an amine or amide.[1][2] This reaction is often favored for its mild conditions, which can sometimes be conducted at room temperature and open to the air.[1][2]
General Reaction Scheme:
Where Py(CF3) represents the 5-trifluoromethyl-1H-pyrazol-4-yl moiety.
Key Parameters and Optimization:
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used catalyst. Other copper sources such as CuI, Cu₂O, and Cu(OTf)₂ can also be effective.[2]
-
Base: A base is typically required to facilitate the reaction. Common choices include organic bases like pyridine or triethylamine (Et₃N), and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: Dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used solvents.
-
Oxidant: The reaction is an oxidative coupling, and often, atmospheric oxygen is sufficient. In some cases, an additional oxidant may be beneficial.
-
Temperature: Reactions can often be performed at room temperature, but heating may be necessary to drive the reaction to completion, typically in the range of 50-110 °C.
Representative Experimental Protocol: Chan-Lam Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine or other nitrogen nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), and copper(II) acetate (1.5 equiv.).
-
If required, add activated molecular sieves.
-
Add anhydrous DCM as the solvent.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tabulated Reaction Conditions for Chan-Lam Coupling (Representative Examples)
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ (10) | Pyridine | DCM | Room Temp | 24-72 | Moderate to Good |
| CuI (10) | K₂CO₃ | DMF | 100 | 12-24 | Moderate to Good |
| Cu₂O (10) | Et₃N | MeCN | 80 | 12-24 | Moderate to Good |
Note: Yields are generalized and highly dependent on the specific substrates used.
Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction and is a powerful method for the formation of C-N bonds.[3][4] It typically involves an aryl halide or triflate, but can also be adapted for use with boronic acids, often through in situ conversion to a more reactive species or by using modified conditions. This reaction is known for its broad substrate scope and high functional group tolerance.[3]
General Reaction Scheme:
Where Py(CF3) represents the 5-trifluoromethyl-1H-pyrazol-4-yl moiety.
Key Parameters and Optimization:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like Pd₂(dba)₃ are common precatalysts.[5]
-
Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. A variety of bulky, electron-rich phosphine ligands have been developed, such as XPhos, SPhos, and BINAP.[3][5]
-
Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, along with lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.
-
Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and will likely require significant optimization for the specific pyrazolylboronic acid and amine.
Materials:
-
This compound
-
Amine or other nitrogen nucleophile
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tabulated Reaction Conditions for Buchwald-Hartwig Amination (Representative Examples)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent |
| Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent |
Note: Yields are generalized and highly dependent on the specific substrates used.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the Chan-Lam and Buchwald-Hartwig C-N coupling reactions.
Caption: General workflow for Chan-Lam C-N coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic cycles for Chan-Lam and Buchwald-Hartwig reactions illustrate the logical progression of the C-N bond formation.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Disclaimer: The provided protocols are representative examples based on general methodologies for C-N cross-coupling reactions. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be necessary to achieve optimal results for the specific coupling of this compound with various nitrogen nucleophiles.
References
Application Notes and Protocols: 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid pinacol ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the trifluoromethyl-substituted pyrazole moiety, a common pharmacophore in many biologically active compounds. This reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethyl-pyrazole group onto various molecular scaffolds. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrazole-containing compounds have shown significant activity as inhibitors of various protein kinases, making this reagent particularly relevant for the development of novel therapeutics.[1][2][3][4][5]
Applications in Drug Discovery and Materials Science
The trifluoromethyl-pyrazole motif is a privileged structure in drug discovery, appearing in numerous compounds targeting a range of diseases. Molecules synthesized using this compound pinacol ester are of significant interest as potential inhibitors of protein kinases involved in cancer and inflammatory diseases. The pyrazole core can act as a versatile scaffold for interacting with the ATP-binding site of kinases.
In materials science, the introduction of the trifluoromethyl-pyrazole group can be used to fine-tune the electronic and photophysical properties of organic materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This compound pinacol ester is an excellent coupling partner in these reactions, reacting with a wide range of aryl and heteroaryl halides or triflates.
A typical Suzuki-Miyaura coupling reaction involving this reagent is outlined below:
Quantitative Data from Representative Reactions
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of a trifluoromethyl-substituted pyrazolylboronic ester with various heteroaryl halides, as reported in the literature.
| Entry | Heteroaryl Halide | Coupled Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(5-Trifluoromethyl-1H-pyrazol-4-yl)pyridine | 75 |
| 2 | 3-Bromopyridine | 3-(5-Trifluoromethyl-1H-pyrazol-4-yl)pyridine | 80 |
| 3 | 4-Bromopyridine | 4-(5-Trifluoromethyl-1H-pyrazol-4-yl)pyridine | 82 |
| 4 | 2-Bromothiophene | 2-(5-Trifluoromethyl-1H-pyrazol-4-yl)thiophene | 68 |
| 5 | 3-Bromothiophene | 3-(5-Trifluoromethyl-1H-pyrazol-4-yl)thiophene | 72 |
| 6 | 2-Bromofuran | 2-(5-Trifluoromethyl-1H-pyrazol-4-yl)furan | 60 |
| 7 | 4-Bromo-1-methyl-1H-pyrazole | 1-Methyl-4-(5-trifluoromethyl-1H-pyrazol-4-yl)-1H-pyrazole | 85 |
Yields are based on published data for analogous trifluoromethyl-substituted pyrazolylboronic esters and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for the coupling of this compound pinacol ester with an aryl or heteroaryl bromide.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl/heteroaryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Synthesis of this compound pinacol ester
This protocol describes a potential synthetic route to the title compound via a lithiation-borylation sequence.
Materials:
-
4-Iodo-5-trifluoromethyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodo-5-trifluoromethyl-1H-pyrazole (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, typically a 2.5 M solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound pinacol ester.
Application in Kinase Inhibitor Synthesis and Signaling Pathways
Many kinase inhibitors feature a pyrazole core. The synthesis of such inhibitors can be achieved through the Suzuki-Miyaura coupling of this compound pinacol ester with a suitable functionalized heterocyclic halide. These inhibitors can target various signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Pyrazole Core via C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the pyrazole core using various palladium-catalyzed C-C coupling reactions. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatization through reliable C-C bond formation is crucial for the development of new therapeutic agents.
Introduction to C-C Coupling Reactions on the Pyrazole Core
The functionalization of the pyrazole ring is a key strategy in the synthesis of a wide range of biologically active compounds.[1][2][3] Traditional methods often involve multi-step syntheses, but the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, allowing for the direct and efficient formation of C-C bonds.[4][5] Among these, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are the most prominent and versatile tools for the late-stage functionalization of the pyrazole nucleus.[6][7] These reactions offer high functional group tolerance, good to excellent yields, and regioselective control, making them indispensable in modern drug discovery and materials science.[6][8]
More recent advancements also include direct C-H functionalization, which circumvents the need for pre-functionalized pyrazoles (e.g., halo- or triflyl-pyrazoles), offering a more atom-economical approach to pyrazole diversification.[4][5][9]
Key C-C Coupling Methodologies
This section details the most commonly employed C-C coupling reactions for pyrazole functionalization, including their general principles and typical reaction partners.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[6][10] For pyrazole functionalization, this typically involves the reaction of a halopyrazole or pyrazole triflate with an aryl or vinyl boronic acid.[6][11]
-
General Reaction: Pyrazole-X + R-B(OR')₂ → Pyrazole-R (where X = Br, I, OTf)
The Heck-Mizoroki reaction couples an unsaturated halide or triflate with an alkene in the presence of a base.[8][12] This reaction is particularly useful for the synthesis of alkenylpyrazoles.[12]
-
General Reaction: Pyrazole-X + R-CH=CH₂ → Pyrazole-CH=CH-R (where X = I, Br)
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide/triflate and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15] This method is the most direct route for the synthesis of alkynylpyrazoles.
-
General Reaction: Pyrazole-X + H-C≡C-R → Pyrazole-C≡C-R (where X = I, Br)
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate.[10][16][17][18] While effective, the toxicity of organotin reagents is a significant drawback.[10][17][18]
-
General Reaction: Pyrazole-X + R-Sn(R')₃ → Pyrazole-R (where X = I, Br, OTf)
Data Presentation: Comparative Analysis of Coupling Reactions
The following tables summarize quantitative data for various C-C coupling reactions on the pyrazole core, allowing for easy comparison of different catalytic systems and conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids [6]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-92 |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | 4 | 85-98 |
Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids [11]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 18 | 60-91 |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 18 | 55-85 |
Table 3: Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles with Alkenes [12]
| Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 95 |
| n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 88 |
| Methyl methacrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 75 |
Table 4: Sonogashira Coupling of 4-Iodopyrazoles with Terminal Alkynes [14]
| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 8 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 90-98 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key C-C coupling reactions discussed.
This protocol is adapted from typical conditions for the Suzuki-Miyaura coupling of halopyrazoles.[6][19]
-
Reaction Setup: To a flame-dried Schlenk tube, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.5 eq).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol is based on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[12]
-
Reaction Setup: In a sealed tube, combine the 1-protected-4-iodopyrazole (1.0 eq), alkene (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., P(OEt)₃, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF) and base (e.g., Et₃N, 2.0 eq).
-
Atmosphere: Purge the tube with an inert gas.
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) for the necessary duration (e.g., 24 hours). Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture to remove palladium black and wash the filtrate with water.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.
This protocol outlines a standard procedure for the Sonogashira coupling of 4-iodopyrazoles with terminal alkynes.[14]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) and a base (e.g., triethylamine, Et₃N, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
This protocol describes a general method for the Stille coupling of pyrazole halides with organostannanes.[16][17]
-
Reaction Setup: To a flame-dried flask, add the pyrazole halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and lithium chloride (3.0 eq).
-
Atmosphere: Place the flask under an inert atmosphere (e.g., Argon).
-
Solvent and Reagent Addition: Add a degassed aprotic solvent (e.g., DMF or dioxane) followed by the organostannane reagent (1.1 eq).
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Then wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the C-C functionalization of pyrazoles.
Caption: General experimental workflow for C-C coupling reactions of pyrazoles.
Caption: Overview of major C-C coupling reactions for pyrazole functionalization.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling on a pyrazole substrate.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. mdpi.com [mdpi.com]
- 9. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of aryl- and heteroaryl-substituted pyrazoles via microwave-assisted Suzuki-Miyaura cross-coupling reactions. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency. This methodology is particularly valuable for the rapid generation of compound libraries in drug discovery and development programs, where pyrazole scaffolds are prevalent.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The functionalization of the pyrazole core through Suzuki coupling allows for the exploration of chemical space and the optimization of lead compounds in drug discovery.
Microwave-assisted organic synthesis utilizes microwave energy to rapidly heat reaction mixtures, leading to a significant acceleration of chemical transformations. This technology is exceptionally well-suited for Suzuki coupling reactions, often resulting in cleaner reaction profiles, lower catalyst loadings, and higher yields in a fraction of the time required for conventional heating.[1]
General Reaction Scheme
The general transformation for the Suzuki coupling of a substituted halopyrazole with a boronic acid is depicted below:
Data Presentation
The following tables summarize various reaction conditions for the microwave-assisted Suzuki coupling of substituted pyrazoles with a range of boronic acids, showcasing the versatility of this methodology.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazoles
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 | 95 | [2][3] |
| 2 | 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 | 92 | [3] |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 | 91 | [3] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 | 85 | [3] |
Table 2: Microwave-Assisted Suzuki Coupling of 3-Bromopyrazoles
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 91 | [4][5] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 74 | [5] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Furylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 78 | [5] |
Table 3: General Conditions for Microwave-Assisted Suzuki Coupling of Aryl Halides (Applicable to Halopyrazoles)
| Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Power (W) | Reference |
| Aryl Bromide/Iodide | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | 60 | [1] |
| Aryl Chloride | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | 60 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol is adapted from a procedure for the synthesis of 4-substituted-arylpyrazoles.[2][3]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol) to the vial.
-
Add DME (3 mL) and H₂O (1.2 mL) to the mixture.
-
Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.[2][3]
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of Bromo- and Chloro-pyrazoles
This general protocol is based on the conditions developed for the coupling of various aryl halides and can be optimized for specific pyrazole substrates.[1]
Materials:
-
Substituted bromo- or chloro-pyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pyridine-Pyrazole/Pd(II) complex, Pd(OAc)₂, or other suitable Pd catalysts)
-
Potassium hydroxide (KOH) or another suitable base (e.g., K₂CO₃, K₃PO₄)
-
Ethanol (EtOH)
-
Water (degassed)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, combine the halopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.1-5 mol%).
-
Add a mixture of ethanol and water (e.g., 1:1, 2 mL total volume) and a magnetic stir bar.
-
Seal the vial with a Teflon septum and an aluminum crimp top.
-
Place the vessel into the microwave cavity.
-
Set the microwave reactor to ramp the temperature to 120°C and hold at this temperature for 2-10 minutes with a microwave power of approximately 60 W.[1]
-
After the reaction, allow the mixture to cool to room temperature.
-
Pour the contents into a separatory funnel, add water (20 mL) and dichloromethane or ethyl acetate (20 mL).
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
This diagram outlines the typical laboratory workflow for performing a microwave-assisted Suzuki coupling of substituted pyrazoles.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of Trifluoromethylated Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki coupling of trifluoromethylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a trifluoromethylated pyrazole is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving trifluoromethylated pyrazoles can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly impact the reactivity of the pyrazole ring. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Standard catalysts may not be effective.
-
Base Selection: The strength and type of base can influence the transmetalation step and overall reaction rate.
-
Solvent System: The polarity and composition of the solvent can affect catalyst stability and reactant solubility.
-
Reaction Temperature and Time: These parameters often require careful optimization.
-
Side Reactions: Protodeboronation of the boronic acid/ester and homocoupling are common side reactions that consume starting materials.[1][2]
Q2: What are the most common side reactions in the Suzuki coupling of trifluoromethylated pyrazoles and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, replacing the boron moiety with a hydrogen atom. It is often promoted by water and certain bases. To minimize this, ensure you are using anhydrous solvents and consider screening different bases. In some cases, the addition of potassium formate has been shown to suppress homocoupling, though competing protodeboronation can still be observed.[1][2]
-
Homocoupling: This is the coupling of two molecules of the boronic acid/ester. It can be reduced by ensuring a properly degassed reaction mixture to eliminate oxygen, which can contribute to this side reaction.[3]
Q3: How does the trifluoromethyl group affect the Suzuki coupling reaction?
A3: The CF₃ group is a strong electron-withdrawing group.[4] Its presence on the pyrazole ring can:
-
Decrease the nucleophilicity of the pyrazole, making the transmetalation step of the catalytic cycle more challenging.
-
Influence the stability of the organometallic intermediates in the catalytic cycle.
-
Potentially make the pyrazole ring more susceptible to certain side reactions.
Due to these electronic effects, reaction conditions often need to be more forcing or require specialized catalysts and ligands to achieve high yields.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | - Ensure the palladium precursor is of high quality and stored under an inert atmosphere. - Consider using a pre-formed, air-stable palladium precatalyst such as XPhos Pd G2 or G3.[3][5] - If generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction. |
| Inappropriate Ligand | - For electron-deficient systems like trifluoromethylated pyrazoles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often more effective.[6] - Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Ineffective Base | - The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] - The strength and solubility of the base can significantly impact the reaction. Stronger bases are often required for challenging couplings. |
| Suboptimal Solvent | - Common solvents include dioxane, THF, and toluene, often with water as a co-solvent.[8] - Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst. - The solvent can influence selectivity in some cases.[9][10] |
| Low Reaction Temperature | - Suzuki couplings with electron-deficient substrates may require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[3] - Microwave irradiation can be an effective method for rapid and uniform heating, sometimes leading to improved yields and shorter reaction times.[5][11] |
Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Water | - Use anhydrous solvents and dry glassware. - While some Suzuki couplings benefit from a small amount of water, excess water can promote protodeboronation.[12] |
| Incompatible Base | - The choice of base can influence the rate of protodeboronation. Screen different bases to find one that minimizes this side reaction. |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent homocoupling.[3] |
| Boronic Acid/Ester Instability | - Use fresh, high-purity boronic acids or esters, as they can degrade over time. - Consider using more stable boronic ester derivatives, such as pinacol esters. |
Experimental Protocols
General Protocol for Suzuki Coupling of a Trifluoromethylated Pyrazole Halide
This is a general starting point; optimization of specific parameters is often necessary.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the trifluoromethylated pyrazole halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
-
Reaction Setup: In a microwave-safe vial, combine the trifluoromethylated pyrazole halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., ethanol/water 4:1).
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[11]
-
Work-up and Purification: Follow steps 7 and 8 from the general protocol above.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Preventing protodeboronation of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the protodeboronation of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyrazolylboronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 5-(Trifluoromethyl)-1H-pyrazole.[1] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process.[2] Heteroaromatic boronic acids, particularly those with electron-withdrawing groups like the trifluoromethyl moiety, are often more susceptible to this decomposition pathway.[3][4]
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction parameters can significantly influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor.[1] While Suzuki-Miyaura coupling typically requires a base to facilitate transmetalation, highly basic conditions can accelerate protodeboronation by forming a more reactive boronate anion.[5][6] Conversely, acidic conditions can also promote this side reaction.[7] Some heteroarylboronic acids are also surprisingly unstable at neutral pH due to the formation of reactive zwitterionic species.[1][2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2][3]
-
Choice of Base: Strong bases like sodium or potassium hydroxide can be more detrimental than weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Catalyst System: An inefficient palladium catalyst system that results in slow cross-coupling allows more time for the competing protodeboronation reaction to occur. A highly active catalyst that promotes rapid product formation can kinetically outcompete the decomposition pathway.[1][2]
-
Solvent: The presence of water can facilitate protodeboronation.[3] The choice of organic solvent can also affect the stability of the boronic acid and reaction intermediates.[8][9]
Q3: How should this compound and its derivatives be stored to ensure stability?
A3: To maintain the quality and stability of the reagent, it should be stored in a tightly sealed container in a dry, well-ventilated area.[10][11] For long-term stability, refrigeration at 2-8°C (36-46°F) is strongly recommended.[10] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[3]
Q4: What is the most effective strategy to minimize protodeboronation during a Suzuki-Miyaura coupling reaction?
A4: The most robust and widely adopted strategy is to use a more stable derivative of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2][12] These derivatives act as "slow-release" sources of the boronic acid.[1][13] Under the reaction conditions, the ester slowly hydrolyzes to provide a low, steady concentration of the active boronic acid for the catalytic cycle. This minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby suppressing the rate of protodeboronation.[13]
Q5: How can I confirm if my boronic acid has undergone significant degradation?
A5: The most definitive way to assess the purity of your boronic acid is through analytical techniques. Using NMR spectroscopy, you can look for the appearance of signals corresponding to the protodeboronated byproduct, 5-(Trifluoromethyl)-1H-pyrazole. A broad or depressed melting point compared to the literature value can also indicate the presence of impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product; significant amount of 5-(Trifluoromethyl)-1H-pyrazole byproduct detected. | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to its pinacol ester or use a commercially available MIDA ester.[3][12] This provides a slow release of the active species, minimizing its decomposition.[13]2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) instead of strong hydroxides.[3]3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation.[3]4. Ensure anhydrous conditions: Use dry solvents and reagents, as water can facilitate the decomposition pathway.[3] |
| Reaction is sluggish or incomplete, leading to byproduct formation over time. | Poor catalyst activity or deactivation. | 1. Screen catalysts and ligands: Experiment with different palladium precatalysts and phosphine ligands to find a more active system for your specific substrates.[2]2. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of nitrogen or argon to prevent catalyst oxidation.3. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) may improve the reaction rate. |
| Inconsistent results between batches. | Degradation of the boronic acid during storage. | 1. Verify storage conditions: Ensure the reagent is stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere.[10]2. Check purity before use: Analyze a small sample from the bottle by NMR to confirm its integrity before setting up a large-scale reaction.[3]3. Purchase fresh material: If the reagent is old or has been handled improperly, it may be best to use a new batch. |
Data Presentation
Table 1: Comparison of Common Boronic Acid Forms
| Feature | Free Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester |
| Stability | Generally low, especially for electron-deficient heteroaryls.[14] | Significantly more stable to storage and chromatography.[12][15] | Very high stability; air- and moisture-stable solid.[1][13] |
| Release Mechanism | Immediately available. | Slow hydrolysis under basic aqueous conditions.[12] | Slow hydrolysis under specific basic conditions (e.g., K₃PO₄).[13] |
| Common Use | Can be used directly, but often problematic for unstable systems.[3] | Most common protecting group; often used directly in coupling.[15] | Ideal for "slow-release" strategies, especially with challenging substrates.[13] |
| Deprotection | N/A | Can be hydrolyzed with acid or base, sometimes requiring an oxidant like NaIO₄ to remove pinacol.[15] | Mildly basic aqueous conditions (e.g., NaOH or K₃PO₄).[13] |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol is a general procedure for the protection of a boronic acid as its pinacol ester.
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable anhydrous solvent (e.g., toluene or THF).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[3]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be purified by column chromatography on silica gel.[3]
Protocol 2: General Suzuki-Miyaura Coupling Protocol to Minimize Protodeboronation
This protocol employs the stable pinacol ester and optimized conditions to mitigate decomposition.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a powdered, anhydrous base such as K₃PO₄ (3.0 equiv).
-
Add a degassed, anhydrous solvent system (e.g., 1,4-dioxane/water in a 5:1 ratio, or anhydrous DMF).[13]
-
Seal the flask and place it in a preheated oil bath at a moderate temperature (e.g., 60-80°C). Higher temperatures may be required for less reactive halides but should be used with caution.[13]
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low yields caused by protodeboronation.
Caption: Simplified mechanism of the undesired protodeboronation side reaction.
Caption: The "slow-release" strategy to minimize protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-BORONIC ACID, PINACOL ESTER | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Pyrazole Boronic Acid Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrazole boronic acid reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude reaction mixture contains the desired pyrazole boronic acid along with non-acidic organic impurities. What is the most straightforward initial purification step?
A1: Acid-base extraction is a highly effective first-line technique to separate acidic boronic acids from neutral or basic impurities.[1][2] Boronic acids are Lewis acids and can be converted into their water-soluble salt form by treatment with an aqueous base.[2][3]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH).[2] This will transfer the pyrazole boronic acid into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.[2]
-
Separation: Separate the aqueous layer from the organic layer. The organic layer can be discarded or processed further if it contains other compounds of interest.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a mineral acid, such as hydrochloric acid (HCl), until the solution is acidic.[3] This will re-protonate the boronate salt, causing the pure pyrazole boronic acid to precipitate out of the solution.
-
Isolation: Isolate the purified product by either filtering the resulting solid or by extracting it back into a fresh portion of an organic solvent (e.g., EtOAc).[1][2][3]
-
Final Steps: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.
Q2: My NMR analysis shows the presence of a boroxine. What is a boroxine and how can I remove it?
A2: A boroxine is a six-membered ring that is the cyclic anhydride of a boronic acid, formed from the dehydration and condensation of three boronic acid molecules.[4][5][6] This process is reversible and is favored by heat or exhaustive drying.[5][6]
Boroxine formation is an entropy-driven process due to the release of water molecules.[4][6] Fortunately, boroxines are readily hydrolyzed back to their corresponding boronic acids under aqueous or wet conditions.[5] For most applications, the presence of the boroxine is not detrimental as it will convert to the active boronic acid in situ under reaction conditions like the Suzuki-Miyaura coupling.
Troubleshooting Protocol: Boroxine Hydrolysis
-
Aqueous Workup: The acid-base extraction protocol described in Q1 is typically sufficient to hydrolyze any boroxines back to the desired boronic acid.
-
Recrystallization from Aqueous Solvents: Recrystallizing the crude material from a solvent system containing water will facilitate the conversion of the boroxine back to the boronic acid.[5]
-
Stirring with Water: In some cases, simply stirring the crude solid in a biphasic mixture of an organic solvent and water is enough to drive the equilibrium back to the boronic acid.
Q3: I am having difficulty purifying my pyrazole boronic acid by column chromatography on silica gel. The compound streaks badly and the separation is poor.
A3: This is a common issue. Boronic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor resolution.[7]
Troubleshooting Strategies for Chromatography:
-
Modify the Mobile Phase: For polar products, standard solvent systems like hexane/ethyl acetate may be ineffective.[2]
-
Change the Stationary Phase:
-
Derivatize the Boronic Acid: Convert the polar boronic acid into its less polar and more chromatographically well-behaved pinacol ester.[1] The pinacol ester can be purified on silica gel and then used directly in subsequent reactions or hydrolyzed back to the boronic acid if necessary.
Q4: My pyrazole boronic acid product is an oil or an amorphous solid that is difficult to handle and purify by recrystallization. What should I do?
A4: When direct crystallization fails, several alternative techniques can be employed to purify non-crystalline products.
Purification Protocols for Oils and Amorphous Solids:
-
Trituration: This technique can induce crystallinity and remove soluble impurities.
-
If possible, solidify the oil by cooling it in a refrigerator or freezer.
-
Add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).
-
Stir or grind the solid vigorously with a spatula.
-
The impurities will dissolve in the solvent, leaving behind a purer, solid product which can be isolated by filtration.[1]
-
-
Derivatization to a Crystalline Adduct: Boronic acids can form stable, crystalline adducts with diethanolamine.[1][9]
-
Dissolve the crude oily product in an appropriate solvent.
-
Add diethanolamine to precipitate the crystalline boronic acid-diethanolamine adduct.
-
The adduct can be isolated by filtration and recrystallized if necessary.
-
The free boronic acid can be regenerated by treating the adduct with an acid or by stirring it with a saturated solution of boric acid.[1]
-
Q5: My pyrazole boronic acid pinacol ester is hydrolyzing during purification, particularly during reversed-phase HPLC analysis. How can I prevent this?
A5: Boronic esters are susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or even the free silanol groups present on standard silica-based HPLC columns.[8][10]
Strategies to Minimize Hydrolysis:
-
During Workup: Use neutral water for aqueous washes and avoid prolonged exposure to strongly acidic or basic conditions.
-
During HPLC Analysis:
-
Column Choice: Use a modern reversed-phase column with low residual silanol activity. An XTerra MS C18 column, for example, has been shown to minimize on-column hydrolysis.[8][10]
-
Mobile Phase: Avoid acidic modifiers like formic acid, which can accelerate hydrolysis.[10] A mobile phase without a pH modifier is often preferable.
-
Temperature: Column temperature can have a minor effect on the rate of hydrolysis.[10]
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Polarity of Compound | Notes |
| Recrystallization | Ethyl Acetate (EtOAc) | Moderate | Good for moderately polar compounds.[7] |
| Hot Water or Ethanol | Polar | Effective for many polar aryl boronic acids.[9] | |
| Benzene / Dichloroethane | Low to Moderate | Can provide good to moderate yields.[7] | |
| Hexane / Ethyl Acetate | Low to Moderate | A common mixed-solvent system for pyrazoles.[11] | |
| Column Chromatography | Dichloromethane / Methanol | Polar | A good starting point for polar boronic acids that don't elute in less polar systems.[2] |
| Hexane / Ethyl Acetate | Low to Moderate | Standard system, may require modifiers for boronic acids.[12] |
Visualized Workflows
General Purification Workflow
The following diagram outlines a general workflow for the purification of pyrazole boronic acid reaction products.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of trifluoromethylated boronic acids in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trifluoromethylated boronic acids in solution. It is intended for researchers, scientists, and professionals in drug development who utilize these reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylated boronic acid appears to be degrading upon storage in solution. What are the common degradation pathways?
A1: Trifluoromethylated boronic acids, like other boronic acids, are susceptible to several degradation pathways in solution. The most common issues include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, base, or the presence of a palladium catalyst.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air, leading to the formation of corresponding alcohols.[3][4] Simple exposure to air at room temperature can sometimes lead to significant conversion to the alcohol, drastically reducing the yield of the desired reaction.[3]
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[5] While this is often a reversible process, boroxines can have different reactivity and solubility compared to the monomeric boronic acid.[3]
Q2: Are trifluoromethylated boronic acids generally considered stable compounds?
A2: While boronic acids are often handled as bench-stable solids, their stability in solution can be problematic.[6] Trifluoromethylated boronic acids, in particular, can be prone to instability.[3] For this reason, they are often converted to more stable derivatives like potassium organotrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates for storage and use in reactions.[1][3][7] Organotrifluoroborates are generally more stable than their corresponding boronic acids.[8]
Q3: How does the trifluoromethyl group affect the stability of the boronic acid?
A3: The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and stability of the boronic acid. This can make the boron center more Lewis acidic, potentially affecting its susceptibility to nucleophilic attack and subsequent degradation. However, ortho-trifluoromethyl groups can also provide steric shielding, which can have a stabilizing effect.[8]
Q4: What are some general best practices for handling and storing trifluoromethylated boronic acids?
A4: To minimize degradation, consider the following:
-
Storage: Whenever possible, store trifluoromethylated boronic acids as dry solids under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., in a freezer).[8]
-
Use Fresh Solutions: Prepare solutions of trifluoromethylated boronic acids immediately before use. Avoid prolonged storage in solution.
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure that all solvents are deoxygenated and the reaction is performed under an inert atmosphere.
-
Use of Protecting Groups: For applications requiring high stability, consider using more stable derivatives such as potassium trifluoroborates or MIDA boronates.[1][3]
Troubleshooting Guides
Issue 1: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
-
Possible Cause: Degradation of the trifluoromethylated boronic acid via protodeboronation before or during the reaction.[1][9]
-
Troubleshooting Steps:
-
Use a More Stable Boron Species: Convert the trifluoromethylated boronic acid to its corresponding potassium trifluoroborate or MIDA boronate.[1][3][7] These are generally more stable under reaction conditions.
-
Slow-Release Strategy: Employ "slow-release" conditions using MIDA boronates, which gradually generate the active boronic acid in situ, minimizing its concentration and thus decomposition.[1]
-
Optimize Reaction Conditions: Minimize reaction time and temperature where possible. Ensure the base used is compatible and does not excessively promote protodeboronation.
-
Use Anhydrous Conditions: If applicable to your specific reaction, using anhydrous conditions can sometimes mitigate degradation pathways.[10]
-
Issue 2: Formation of an oily or gummy product instead of a crystalline solid during synthesis or workup.
-
Possible Cause: Presence of impurities such as boroxines or byproducts from degradation.[9] The presence of pinacol from the cleavage of a pinacol boronate precursor can also inhibit crystallization.[9]
-
Troubleshooting Steps:
-
Purification: Attempt to purify the product via recrystallization from a suitable solvent system.
-
Conversion to a More Crystalline Derivative: Convert the crude product to a more stable and often crystalline derivative, such as a potassium trifluoroborate salt, which can aid in purification by precipitation.[3][9]
-
Azeotropic Removal of Water: If boroxine formation is suspected, azeotropic distillation with a suitable solvent like toluene can sometimes help to remove water and shift the equilibrium back to the boronic acid.
-
Issue 3: Inconsistent results or poor reproducibility in experiments.
-
Possible Cause: Variable purity or degradation of the trifluoromethylated boronic acid starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of the trifluoromethylated boronic acid using techniques like ¹H, ¹¹B, and ¹⁹F NMR spectroscopy to check for impurities such as boroxines or protodeboronated byproducts.[5][8]
-
Use High-Purity Starting Materials: Ensure the boronic acid used is of high purity. If synthesizing it, consider purification steps like recrystallization.[9]
-
Standardize Storage and Handling: Implement consistent procedures for storing and handling the reagent to minimize batch-to-batch variations due to degradation.
-
Data Presentation
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air, demonstrating the superior stability of the MIDA protected form.[11]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
Table 2: Decomposition of Borafluorene Derivatives in Wet Solvents
This table shows the percentage of decomposition for different borafluorene derivatives after 24 hours in wet solvents, highlighting the stabilizing effect of certain substituents.[8]
| Derivative | % Decomposition after 24h |
| FMes derivatives | 5% |
| Tip-substituted derivatives | <10% |
| iPrN₂ (π-bonding moiety) | 50% (after 1h) |
| tBuO (π-bonding moiety) | 10% (after 1h) |
Experimental Protocols
Protocol 1: General Procedure for Conversion of a Boronic Acid to a Potassium Organotrifluoroborate Salt
This protocol describes a general method for converting a boronic acid to its more stable potassium trifluoroborate salt.[9]
-
Materials:
-
Boronic ester or boronic acid (1.0 mmol)
-
Methanol (5 mL)
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 mmol)
-
-
Procedure:
-
To a stirred solution of the boronic ester or boronic acid in methanol, add the saturated aqueous solution of KHF₂.
-
Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or NMR.
-
Upon completion, remove all volatile materials using a rotary evaporator (bath temperature 45–50 °C, under moderate vacuum).
-
To remove byproducts like pinacol, add a mixture of methanol and water to the crude product and evaporate the solvents again under reduced pressure.
-
Repeat the dissolution and evaporation step until the product is a crystalline solid of sufficient purity (>95%).
-
Protocol 2: General Acid-Base Extraction for Boronic Acid Purification
This protocol is useful for separating acidic boronic acids from neutral organic impurities.[11]
-
Materials:
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Crude reaction mixture containing the boronic acid
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1-2 M aqueous NaOH solution
-
1-2 M aqueous HCl solution
-
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent.
-
Extract the organic solution with 1-2 M aqueous NaOH. The boronic acid will move to the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with 1-2 M HCl to a pH where the boronic acid is protonated and precipitates or can be extracted.
-
Extract the acidified aqueous layer with an organic solvent.
-
Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified boronic acid.
-
Visualizations
Caption: Degradation and stabilization pathways for trifluoromethylated boronic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Stable, Readily Reducible, Fluorescent, Trifluoromethylated 9‐Borafluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-trifluoromethyl-1H-pyrazol-4-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments with this electron-deficient heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to several factors inherent to the substrate's structure. The primary challenges include:
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Protodeboronation: The electron-withdrawing nature of the trifluoromethyl group and the acidic N-H of the pyrazole ring make the boronic acid susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction consumes the boronic acid, reducing the yield of the desired product.
-
Catalyst Inhibition/Deactivation: The presence of the unprotected N-H group on the pyrazole ring can lead to the formation of inactive palladium complexes, thereby inhibiting the catalytic cycle.
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a bipyrazole byproduct.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate and often requires careful optimization.
Q2: What are the most effective catalyst and ligand systems for coupling with this compound?
A2: Due to the electron-deficient nature of the pyrazole, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. Highly active catalyst systems are often required.[1] For challenging substrates like this compound, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are highly recommended.
Key recommendations include:
-
Palladium Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G2, XPhos Pd G3, or SPhos Pd G2) are often more reliable than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ as they facilitate the clean and efficient generation of the active Pd(0) species.
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands are generally the most effective. Recommended ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
These ligands have demonstrated high efficacy in couplings of challenging heteroaryl substrates.[1]
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation is a significant competing reaction.[2] To mitigate this, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Choice of Base: The strength and type of base are crucial. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can promote protodeboronation. Moderate bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can be beneficial. However, a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed, so a careful balance is required.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling reaction. This should be balanced with the need for sufficient thermal energy to drive the catalytic cycle.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[3] The choice of base can significantly impact the reaction yield. For couplings with this compound, the following bases are recommended for screening:
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki couplings.
-
Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings and can sometimes give better results than carbonates.
-
Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective when other bases fail, though it is more expensive.
The optimal base should be determined empirically for your specific aryl halide coupling partner.
Q5: Should I protect the N-H group of the pyrazole?
A5: While N-H containing heterocycles can be challenging substrates, recent advances in catalyst systems often allow for the successful coupling of unprotected pyrazoles.[4] Protecting the N-H group (e.g., with a Boc or PMB group) can sometimes improve yields by preventing catalyst inhibition. However, this adds extra steps to the synthesis (protection and deprotection). It is recommended to first attempt the coupling with the unprotected pyrazole using a robust catalyst system (e.g., a Buchwald precatalyst with XPhos or SPhos). If low yields or significant side products are still observed, then N-protection should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Inefficient generation of the active Pd(0) species. 3. Protodeboronation of the boronic acid. 4. Catalyst inhibition by the pyrazole N-H. | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Switch to a more active precatalyst (e.g., XPhos Pd G3). 3. Convert the boronic acid to its pinacol ester. 4. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 5. Consider protecting the pyrazole N-H group. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction temperature is too high. 3. Slow transmetalation compared to protodeboronation. | 1. Use anhydrous solvents and dry reagents. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 3. Lower the reaction temperature. 4. Use a more active catalyst/ligand system to accelerate the Suzuki coupling. 5. Use the boronic acid as its pinacol ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Use a Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst. 3. The addition of potassium formate has been shown to suppress homocoupling of pyrazolylboronic esters.[2] |
| Poor Reproducibility | 1. Inconsistent quality or stability of the boronic acid. 2. Variable moisture content in reagents and solvents. 3. Incomplete degassing of the reaction mixture. | 1. Use freshly prepared or recently purchased boronic acid or its pinacol ester. 2. Ensure all reagents and solvents are of high purity and appropriately dried. 3. Standardize the degassing procedure. |
Data Presentation
The following tables summarize recommended starting conditions and a comparison of catalyst systems for the Suzuki-Miyaura coupling of pyrazole derivatives.
Table 1: Recommended Starting Conditions for Coupling with this compound Pinacol Ester
| Parameter | Recommended Condition |
| Palladium Precatalyst | XPhos Pd G2 or G3 (2-5 mol%) |
| Ligand | XPhos (if not using a precatalyst) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O |
| Temperature | 80-110 °C |
| Reactant Ratio | Boronic acid ester (1.2-1.5 equiv.) to aryl halide (1.0 equiv.) |
Table 2: Comparison of Catalyst Systems for Coupling of Heteroaryl Halides
| Catalyst System | Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / XPhos | High activity for a broad range of substrates. | Air-sensitive, requires careful handling. | 1-3 |
| XPhos Pd G3 | Air-stable, reliable generation of active catalyst. | Higher cost than individual components. | 1-3 |
| Pd(PPh₃)₄ | Readily available and easy to handle. | Lower activity for challenging substrates, may require higher temperatures and catalyst loadings. | 3-5 |
| PEPPSI-IPr | Highly active for some heteroaryl couplings. | May not be as general as phosphine-based systems. | 1-3 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 4 mL and water, 1 mL)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: A logical guide for troubleshooting common coupling reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrolysis of Pyrazole Boronic Acid Pinacol Esters During Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hydrolysis of pyrazole boronic acid pinacol esters during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole boronic acid pinacol ester hydrolyzing during silica gel chromatography?
A1: Pyrazole boronic acid pinacol esters are susceptible to hydrolysis, particularly on silica gel. This is primarily due to the presence of silanol groups (Si-OH) on the surface of the silica, which can act as nucleophiles and catalyze the hydrolysis of the ester to the corresponding boronic acid. The presence of protic solvents (e.g., water, methanol) in the mobile phase or residual moisture on the silica gel can exacerbate this issue.[1]
Q2: What are the common signs of on-column hydrolysis?
A2: Signs of on-column hydrolysis include the appearance of a new, more polar spot on a TLC plate or a new peak in an HPLC chromatogram corresponding to the pyrazole boronic acid.[1][2] You may also observe streaking or tailing of the desired product peak and potentially lower than expected recovery of the pinacol ester. In flash chromatography, the hydrolyzed boronic acid may stick to the top of the column and elute only with highly polar solvents.[3]
Q3: Can I prevent hydrolysis during sample preparation for chromatography?
A3: Yes. It is crucial to use dry, aprotic solvents for dissolving your sample. Solvents like acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM) are good choices.[1][4] Avoid using solvent mixtures that contain water or alcohols, as these can cause significant hydrolysis even before the sample is loaded onto the column.[5]
Q4: Are there alternative purification methods if chromatography is consistently causing hydrolysis?
A4: Yes, several alternative methods can be employed:
-
Crystallization/Recrystallization: This is often a successful method for purifying boronic esters and avoids the issues associated with silica gel.[3]
-
Conversion to a more stable derivative: Converting the pinacol ester to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can allow for easier purification by chromatography. MIDA boronates are known to be exceptionally stable.[3][6]
-
Salt formation and extraction: For the hydrolyzed boronic acid, derivatization with a base to form a salt, followed by extraction and acidification, can be a viable purification strategy.[7]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during the chromatographic purification of pyrazole boronic acid pinacol esters.
| Issue | Question | Possible Cause(s) | Troubleshooting Steps |
| Product Hydrolysis on TLC Plate | My compound appears as two spots on the TLC plate, with one being significantly more polar. Is this hydrolysis? | Yes, this is a strong indication of hydrolysis on the TLC plate. The more polar spot is likely the pyrazole boronic acid. | * Use Boric Acid-Impregnated Silica: Prepare TLC plates with silica gel that has been treated with boric acid. This can suppress the Lewis acidity of the silica and reduce over-adsorption and hydrolysis.[8][9] * Run TLC Quickly: Minimize the time the plate is exposed to the solvent and atmosphere. * Use Aprotic Solvents: Ensure your developing solvents are aprotic and dry. |
| On-Column Hydrolysis During Flash Chromatography | I'm losing my compound on the silica gel column, and I suspect it's hydrolyzing and not eluting. How can I fix this? | The free silanol groups on the silica are likely catalyzing the hydrolysis of your ester. | * Deactivate Silica Gel: Before packing the column, slurry the silica gel in your mobile phase containing a small amount of a non-nucleophilic base like triethylamine (NEt3) to neutralize the acidic silanol groups.[10] * Use Boric Acid-Impregnated Silica Gel: This method has been shown to be effective for the purification of pinacol boronic esters by reducing over-adsorption.[8] * Use a Short Column: A shorter silica gel bed can minimize the contact time of the compound with the stationary phase.[3] * Consider Alternative Stationary Phases: Alumina can sometimes be a less harsh alternative to silica gel. |
| On-Column Hydrolysis During RP-HPLC | I'm observing a significant peak for the hydrolyzed boronic acid in my RP-HPLC analysis. How can I minimize this? | The stationary phase and mobile phase composition are critical factors in RP-HPLC. Standard silica-based C18 columns can still have residual silanol groups that cause hydrolysis. Acidic additives in the mobile phase can also promote this degradation.[1][11] | * Choose a Low-Silanol Activity Column: Columns with reduced silanol activity, such as the Waters XTerra MS C18, have been demonstrated to be optimal for the analysis of boronic acid pinacol esters, showing minimal on-column hydrolysis.[1][2][11] * Avoid Acidic Modifiers: The presence of formic acid in the mobile phase can synergistically increase hydrolysis on columns with high silanol activity.[1] Whenever possible, use a mobile phase without a pH modifier.[2][5] * Use Aprotic Sample Diluent: Dissolve your sample in an aprotic solvent like acetonitrile.[1] * Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[12] |
| General Instability of the Boronic Ester | My pyrazole boronic acid pinacol ester seems to be unstable under various conditions. Are there more stable alternatives? | While pinacol esters are widely used, they are inherently susceptible to hydrolysis.[13] | * Use Aryl Boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s): These derivatives have been shown to be more stable on silica gel and can be purified by conventional chromatography with higher yields compared to pinacol esters.[14][15][16] * Convert to MIDA Boronate: For purification and storage, converting to the highly stable MIDA boronate is an excellent strategy.[6][9] |
Quantitative Data Summary
The following tables summarize quantitative data from Design of Experiment (DoE) studies on the hydrolysis of boronic acid pinacol esters under various RP-HPLC conditions.
Table 1: Effect of Stationary Phase and Formic Acid on Hydrolysis
| Stationary Phase | Formic Acid in Mobile Phase | % Hydrolysis |
| Waters XTerra MS C18 | 0% | No significant hydrolysis |
| Waters XTerra MS C18 | 0.05% | No significant hydrolysis |
| Onyx Monolithic C18 | 0% | Baseline hydrolysis |
| Onyx Monolithic C18 | 0.05% | Increased hydrolysis by ~0.87% |
| Zorbax Eclipse XDB C18 | 0% | Baseline hydrolysis |
| Zorbax Eclipse XDB C18 | 0.05% | Increased hydrolysis by ~0.87% |
| (Data adapted from a study on boronic acid pinacol esters, demonstrating the significant impact of stationary phase and acidic additives.[1]) |
Table 2: Influence of Sample Diluent on Stability
| Diluent (Solvent:Water ratio) | Stability |
| 1:1 Acetonitrile:Water | Significant hydrolysis prior to injection |
| 100% Acetonitrile | Stable |
| 100% Tetrahydrofuran (THF) | Stable |
| 100% Methanol | Stable |
| (Data based on stability studies of a pyrazole boronic acid pinacol ester.[2][5]) |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography
This method is adapted from literature procedures to suppress the over-adsorption and hydrolysis of boronic esters on silica gel.[8]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator
Procedure:
-
Dissolve boric acid in methanol to create a saturated solution.
-
In a round-bottom flask, add the silica gel.
-
Add the methanolic boric acid solution to the silica gel to form a slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel under high vacuum to remove any residual solvent.
-
The prepared silica gel is now ready to be used for packing a flash chromatography column.
Protocol 2: General RP-HPLC Method for Minimizing Hydrolysis
This protocol provides a starting point for the analysis of pyrazole boronic acid pinacol esters, aiming to minimize on-column degradation.
HPLC System:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[1][2][11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a gradient from 5% to 95% B over 15-20 minutes. This should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (Note: temperature has been found to have a minor effect on hydrolysis[5][11]).
-
Detection: UV at an appropriate wavelength for the compound.
-
Sample Preparation: Dissolve the sample in 100% acetonitrile.[1]
Visualizations
Caption: Troubleshooting workflow for hydrolysis of pyrazole boronic acid pinacol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting homocoupling side reactions in Suzuki-Miyaura couplings
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the common side reaction of homocoupling.
Troubleshooting Guide: Minimizing Homocoupling Side Reactions
Homocoupling of the organoboron reagent is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryl or other dimeric byproducts. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. This guide provides a systematic approach to diagnosing and mitigating homocoupling.
Initial Assessment: Is Homocoupling the Primary Issue?
Before optimizing reaction conditions, it's crucial to confirm that homocoupling is the significant problem.
Q1: How can I identify if homocoupling is a major issue in my reaction?
A1: Homocoupling can be suspected if you observe a substantial amount of a symmetrical byproduct derived from your boronic acid or ester in your crude reaction mixture. This can be identified using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The homocoupled product will often appear as a distinct spot, typically with a different polarity compared to the starting materials and the desired cross-coupled product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the presence and quantity of the homocoupled byproduct by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show characteristic signals corresponding to the symmetrical homocoupled product.
Frequently Asked Questions (FAQs) & Troubleshooting Strategies
Understanding the Root Causes
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms.[1]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the active Pd(0) catalyst.[2][3] Rigorous exclusion of oxygen is therefore critical.[4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[4] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[6]
Q3: Are certain types of boronic acids more prone to homocoupling?
A3: Yes, the stability and reactivity of the boronic acid play a role. Electron-deficient arylboronic acids have been shown to be more prone to homocoupling in some cases.[7][8] Alkylboronic acids can also be susceptible to homocoupling, and their lower reactivity compared to arylboronic acids can make this side reaction more competitive if conditions are not optimized.[3]
Troubleshooting Workflow: A Step-by-Step Approach
The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Detailed Strategies and Experimental Considerations
Q4: How can I effectively remove oxygen from my reaction?
A4: Rigorous degassing of solvents and the reaction mixture is one of the most effective methods to suppress oxygen-mediated homocoupling.[1] Two common techniques are:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) can significantly reduce the oxygen content. This method is less rigorous than freeze-pump-thaw but is often sufficient.
Q5: How does the choice of palladium source affect homocoupling?
A5: The oxidation state of the palladium precursor is a critical factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can directly participate in homocoupling before being reduced to the active Pd(0) species.[4]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state and can directly enter the catalytic cycle, often leading to less homocoupling.
If using a Pd(II) source is necessary, the addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) catalyst and suppress homocoupling.[4]
Q6: What is the role of the base and solvent in homocoupling?
A6: The base and solvent system can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Base: The strength and type of base are important. Stronger bases can sometimes accelerate side reactions. For boronic acids prone to protodeboronation (a competing side reaction), using a milder base like K₂CO₃ or KF can be beneficial.[9]
-
Solvent: Aprotic solvents like dioxane, THF, and toluene are commonly used.[1] While a small amount of water is often required to dissolve the base, excessive water can sometimes promote homocoupling.[1] In some cases, anhydrous conditions can be advantageous.[3]
Q7: Can the choice of ligand influence the extent of homocoupling?
A7: Yes, the ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) can accelerate the reductive elimination step of the cross-coupling cycle.[3] This increased rate for the desired pathway can outcompete the pathways leading to homocoupling.
Q8: Are there any procedural modifications that can help reduce homocoupling?
A8: Yes, a simple yet effective procedural change is the slow addition of the boronic acid.[3] By adding the boronic acid solution to the reaction mixture over a period of 30-60 minutes using a syringe pump, the instantaneous concentration of the boronic acid remains low, which disfavors the bimolecular homocoupling reaction.[6]
Quantitative Data on Homocoupling
The following table summarizes the effect of different reaction parameters on the extent of homocoupling, based on literature data.
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | None | ~25-40% | ~50-65% | [7] |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | <5% | ~85-95% | [7] |
| Pd(PPh₃)₄ | (Internal) | None | <10% | ~80-90% | [7] |
| Pd(OAc)₂ | SPhos | None | <2% | >95% | [7] |
Note: Data is compiled and generalized from multiple sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium precatalyst and the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate for 2-3 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle two more times (for a total of three cycles).
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use.
Mechanistic Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity in Substituted Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
Regioselectivity in the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, is the preferential formation of one regioisomer over another.[1] This outcome is primarily governed by a combination of steric and electronic factors of the reactants, as well as the specific reaction conditions.[2][3][4]
-
Electronic Effects: The electronic properties of substituents on both the 1,3-dicarbonyl and the hydrazine are crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2] The initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to two potential regioisomers.[5][6]
-
Steric Hindrance: Bulky substituents on either reactant can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the outcome. Under acidic conditions, protonation of the carbonyl group can alter its reactivity. Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically initiates the attack.[1] The dehydration of the intermediate is generally considered the rate-determining step under neutral pH conditions.[3]
The diagram below illustrates the two competing pathways for the initial condensation step, which ultimately determines the final pyrazole regioisomer.
Troubleshooting Guide
Issue 1: My reaction is producing a low regiomeric ratio (e.g., 1:1). How can I improve the selectivity?
A common challenge in pyrazole synthesis is achieving a high ratio of the desired regioisomer.[6] If you are observing poor selectivity, several parameters can be optimized. The choice of solvent is one of the most impactful factors.[1]
Troubleshooting Steps:
-
Solvent Modification: Standard solvents like ethanol often lead to low regioselectivity.[7][8] Switching to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer.[7] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, which can be an issue with ethanol.[7]
-
Temperature Control: Adjusting the reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially favoring one isomer.
-
pH Adjustment: The addition of a mild acid or base can alter the nucleophilicity of the reactants and the stability of intermediates, thereby steering the reaction towards a single product.[6]
-
Catalyst Introduction: While the classic Knorr synthesis is often acid-catalyzed, modern methods employ various catalysts, including copper[9] and iron,[10] to achieve high regioselectivity under mild conditions.
-
Substrate Modification: If possible, introducing a bulky directing group on either the dicarbonyl or the hydrazine can sterically block one reaction pathway.[6][11]
The following flowchart provides a logical workflow for troubleshooting poor regioselectivity.
Data Presentation: Solvent Effect on Regioselectivity
The table below summarizes the profound effect of solvent choice on the regiomeric ratio for the reaction between various 1,3-diketones and methylhydrazine. The data clearly shows the superiority of fluorinated alcohols in directing the synthesis towards a single isomer.
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Temp (°C) | Ratio (Isomer 1 : Isomer 2) | Reference |
| 1 | CF₃ | EtOH | RT | 1:1 | [7] |
| 2 | CF₃ | TFE | RT | 85:15 | [7] |
| 3 | CF₃ | HFIP | RT | 97:3 | [7] |
| 4 | C₂F₅ | HFIP | RT | 98:2 | |
| 5 | C₃F₇ | HFIP | RT | 99:1 | |
| 6 | Furyl | EtOH | RT | 1:1.3 | [7] |
| 7 | Furyl | HFIP | RT | >99:1 |
Isomer 1 is the 3-substituted pyrazole; Isomer 2 is the 5-substituted pyrazole.
Key Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 3-Trifluoromethyl-5-Aryl Pyrazole using HFIP
This protocol is adapted from a method demonstrating a significant improvement in regioselectivity by using a fluorinated alcohol as the solvent.[7]
Materials:
-
4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 equiv) in HFIP (approx. 0.2 M), add methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent (HFIP) under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-methyl-3-trifluoromethyl-5-arylpyrazole as the major regioisomer.
-
Characterize the final product and determine the regiomeric ratio using NMR spectroscopy (specifically ¹H, ¹³C, and NOESY experiments).
FAQ 2: Are there advanced synthetic methods that offer inherent regioselectivity?
Yes, beyond optimizing the Knorr synthesis, several modern synthetic strategies provide excellent, and often complete, regioselectivity. These methods bypass the challenges associated with the direct condensation of unsymmetrical precursors.
-
[3+2] Cycloaddition Reactions: These reactions, for example between sydnones and alkynes, can build the pyrazole ring with a predefined arrangement of substituents, offering excellent regiocontrol under mild conditions.[12][13]
-
Synthesis from Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes is an efficient method for producing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[14][15]
-
Metal-Catalyzed Reactions: Copper(I)-catalyzed cycloadditions provide a regioselective route to certain pyrazole derivatives.[9] Other protocols use palladium, ruthenium, or iron catalysts to control the formation of specific isomers.[10][11]
-
Directed Metalation: This strategy involves using a directing group to selectively deprotonate a specific position on a pre-existing pyrazole ring, allowing for the introduction of a substituent at that site with absolute regiocontrol.[16]
The workflow below compares the traditional approach with a modern regioselective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome challenges associated with catalyst poisoning in catalytic reactions involving nitrogen-containing heterocycles.
Troubleshooting Guides
This section addresses common issues encountered during catalytic reactions with nitrogen-containing substrates.
Issue 1: Rapid Loss of Catalytic Activity or Stalled Reaction
Q1: My hydrogenation reaction of a pyridine derivative starts but then slows down significantly or stops completely before reaching full conversion. What is the likely cause?
A1: This is a classic symptom of catalyst poisoning. The nitrogen atom in your pyridine derivative, or more commonly, the hydrogenated product (a piperidine), possesses a lone pair of electrons that can strongly coordinate to the active metal sites of your catalyst (e.g., Palladium, Rhodium, Platinum).[1][2][3] This strong adsorption blocks reactant molecules from accessing the catalytic sites, leading to a rapid decline in the reaction rate.[2][3] The hydrogenated product is often a stronger poison than the starting material.[2]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, increasing the catalyst-to-substrate ratio can sometimes compensate for the poisoning effect and allow the reaction to proceed to completion. However, this is not always an economically viable solution.
-
Introduce an Acidic Additive: The most common and effective strategy is to add a stoichiometric amount of an acid (relative to the nitrogen-containing substrate).[2][3][4] The acid protonates the nitrogen atom, neutralizing its lone pair and preventing it from coordinating to the catalyst.[2]
-
Change the Solvent: Using a protic solvent like methanol or ethanol can help to mitigate the poisoning effect.[3]
-
Catalyst Pre-treatment: Pre-hydrogenating the catalyst before adding the substrate can sometimes improve performance, although in some cases, it has been observed to have a negative effect.[5]
Issue 2: Inconsistent Yields and Reaction Times Between Batches
Q2: I am running the same reaction under what I believe are identical conditions, but I'm getting variable yields and reaction times. What could be the cause?
A2: Inconsistent results often point to subtle variations in reagent purity or reaction setup that can have a significant impact on catalyst performance.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your nitrogen-containing heterocycle and solvents. Trace impurities can act as potent catalyst poisons. Use high-purity, dry solvents, as moisture can also affect catalyst activity.
-
Inert Atmosphere: Many hydrogenation catalysts, especially in their active form, are sensitive to air. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6] A thorough degassing of the solvent and reaction vessel is crucial.
-
Consistent Catalyst Handling: Ensure the catalyst is weighed and transferred consistently and under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel). Avoid prolonged exposure to air.
Issue 3: Change in Product Selectivity
Q3: My reaction is producing a different ratio of products than expected, or I am seeing the formation of unwanted byproducts. Could this be related to catalyst poisoning?
A3: Yes, catalyst poisoning can affect the selectivity of a reaction. The poison may preferentially adsorb to certain types of active sites, altering the catalytic pathway.
Troubleshooting Steps:
-
Controlled Poisoning: In some cases, intentional and controlled addition of a poison is used to improve selectivity. For example, quinoline is used in Lindlar's catalyst to prevent the over-reduction of alkynes to alkanes.[7] If you are observing a loss of selectivity, it could be due to an insufficient amount of the desired "poison" or the presence of an unintended one.
-
Analyze Byproducts: Isolate and identify the byproducts. This can provide clues about the alternative reaction pathways that are being favored.
-
Re-evaluate Catalyst Choice: If selectivity issues persist, you may need to screen different catalysts. For instance, rhodium and ruthenium-based catalysts can exhibit different selectivities compared to palladium or platinum for the same transformation.[1]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of catalyst poisoning by nitrogen-containing heterocycles?
A4: The primary mechanism is the strong chemisorption of the nitrogen-containing molecule onto the active sites of the metal catalyst.[8] The lone pair of electrons on the nitrogen atom forms a dative bond with the metal center. This interaction is often strong and can be considered irreversible under the reaction conditions, effectively deactivating the catalyst by blocking the sites needed for the desired catalytic transformation.
Q5: Which catalysts are most susceptible to poisoning by nitrogen heterocyles?
A5: Precious metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are particularly susceptible to poisoning by nitrogen-containing compounds.[3][5] Non-noble metal catalysts like Raney Nickel are also affected.[1][3]
Q6: Are all nitrogen-containing heterocycles equally potent poisons?
A6: No, the poisoning effect varies depending on the structure of the heterocycle. Generally, more basic nitrogen atoms with readily available lone pairs are stronger poisons. For example, piperidine is a more potent poison than pyridine.[3] The steric hindrance around the nitrogen atom can also influence its ability to bind to the catalyst surface.
Q7: Can I regenerate a catalyst that has been poisoned by a nitrogen-containing heterocycle?
A7: Regeneration is sometimes possible, but its effectiveness depends on the nature of the poisoning and the catalyst.
-
Solvent Washing: For some organic poisons, washing the catalyst with a suitable solvent may help remove the adsorbed species.[7]
-
Thermal Treatment: A common method for regenerating catalysts, particularly those deactivated by coking, involves heating the catalyst to high temperatures (e.g., 550-700°C) under an inert atmosphere, followed by controlled oxidation to burn off deposits, and a final reduction step under hydrogen flow.[7]
-
Acid Washing: In some instances, a mild acid wash can be used to remove the poisoning species, followed by thorough rinsing and reactivation.
Q8: How can I proactively prevent catalyst poisoning in my reactions?
A8: The most effective approach is to prevent the poison from interacting with the catalyst in the first place.
-
Purify Reactants: Ensure your starting materials and solvents are free from impurities that could act as catalyst poisons.[8]
-
Use of Additives: As mentioned in the troubleshooting guide, adding an acid to protonate the nitrogen atom is a highly effective strategy.[2][3][4]
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to poisoning for your specific application.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface.
Data Presentation
Table 1: Comparison of Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| 5% Rh/C | 25 | 10 | Methanol | 100 (1st use) | >99 | [5] |
| 5% Rh/C | 25 | 10 | Methanol | <40 (2nd use) | >99 | [5] |
| 5% Rh/γ-Al₂O₃ | 25 | 10 | Methanol | ~60 (1st use) | >99 | [5] |
| 5% Rh/γ-Al₂O₃ | 25 | 10 | Methanol | <20 (2nd use) | >99 | [5] |
| PtO₂ | Room Temp | 50-70 | Glacial Acetic Acid | High | High | [4] |
| Raney Nickel | up to 200 | 150-300 | - | High | High | [1] |
Table 2: Effect of Catalyst-to-Substrate Ratio on the Hydrogenation of 1-Methylpyrrole over 5% Rh/C
| Catalyst/Substrate Ratio (g/g) | Number of Reuses | Final Conversion (%) |
| 0.1 | 5 | 100 |
| 0.1 | 7 | 93 |
| 0.05 | 5 | 100 |
| 0.05 | 6 | 17 |
Data extracted from a study on the reuse of 5% Rh/C at 50°C and 10 bar in methanol.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
-
Reactor Setup: Place the desired amount of catalyst (e.g., 5-10 mol% of Pd/C or PtO₂) into a high-pressure hydrogenation vessel.[6]
-
Inerting: Seal the vessel and purge it three times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[6]
-
Solvent and Substrate Addition: Add the solvent (e.g., methanol, ethanol, or glacial acetic acid) and the pyridine derivative via syringe.[4] If using an acidic additive, it should be added at this stage.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[4]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge or by analyzing aliquots via TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. The filtrate can then be concentrated and the product purified.
Protocol 2: Temperature-Programmed Desorption (TPD) of Pyridine for Catalyst Acidity Characterization
-
Sample Preparation: Place a known amount of the catalyst in a quartz tube reactor.
-
Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., He or N₂) to a high temperature (e.g., 400-500°C) to clean the surface.
-
Pyridine Adsorption: Cool the catalyst to a lower temperature (e.g., 100-150°C) and then introduce a flow of gas containing a known concentration of pyridine until the surface is saturated.
-
Purging: Purge the system with an inert gas at the adsorption temperature to remove any physisorbed pyridine.
-
TPD Measurement: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Analysis: Monitor the desorbed pyridine as a function of temperature using a mass spectrometer or a thermal conductivity detector. The temperature at which pyridine desorbs provides information about the strength of the acid sites on the catalyst surface.[9][10][11]
Visualizations
Caption: Mechanism of catalyst poisoning by nitrogen-containing heterocycles.
Caption: Troubleshooting workflow for low yield in reactions with N-heterocycles.
Caption: Logical relationship for preventing poisoning via nitrogen protonation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. njhjchem.com [njhjchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Boron Impurities from Cross-Coupling Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron impurities from cross-coupling reaction mixtures, particularly after Suzuki-Miyaura coupling.
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura reaction is complete, but my product is contaminated with boronic acid/ester byproducts.
This is a common issue, often resulting from the use of excess boronic acid to drive the reaction to completion. Several methods can be employed for removal, with the choice depending on the properties of the desired product.
Solution 1: Aqueous Basic Wash (for acid-labile products)
Boronic acids are weakly acidic and can be extracted into an aqueous basic solution as the corresponding boronate salt.
Experimental Protocol: Aqueous Basic Wash [1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Mixing: Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the dissolved boronate salt.
-
Washing: Drain the aqueous layer and wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Solution 2: Precipitation with Diethanolamine (for products soluble in ethereal solvents)
Boronic acids and their esters can form stable, crystalline adducts with diethanolamine (DEA), which can then be removed by filtration.[2][3]
Experimental Protocol: Diethanolamine Precipitation [1][2][4]
-
Dissolution: Dissolve the crude reaction mixture in an ethereal solvent like diethyl ether.
-
Adduct Formation: Add 1.0-1.2 equivalents of diethanolamine relative to the boronic acid impurity.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine-boronate adduct will precipitate out of the solution. The reaction is typically complete within 30 minutes.[2][4]
-
Isolation: Collect the solid adduct by vacuum filtration and wash it with cold ether. The filtrate contains the purified product.
Solution 3: Scavenger Resins (for a streamlined workflow)
Solid-supported scavengers, such as those containing diethanolamine (DEAM) or diol functional groups, can selectively bind to boronic acids, allowing for their removal by simple filtration.[3][5]
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a suitable scavenger resin, such as SiliaBond DEAM or PS-DEAM.
-
Addition: Add the scavenger resin (typically 2-3 equivalents relative to the boronic acid) to the crude reaction mixture dissolved in a compatible solvent (e.g., THF, DCM, MeOH).[3]
-
Scavenging: Stir the mixture at room temperature for a recommended time (e.g., 4 hours).[3]
-
Filtration: Filter the mixture to remove the resin, which now has the boron impurity bound to it.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Problem 2: I am observing significant protodeboronation of my boronic acid, leading to low yield.
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids.[6][7]
Troubleshooting Strategies:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[6]
-
Use More Stable Boron Reagents: Boronate esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[6][7]
Problem 3: My product and the boron impurities co-elute during column chromatography.
This can be a challenging purification issue, especially when the polarity of the product and the impurity are very similar.
Troubleshooting Strategies:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, adding a small amount of a modifier like acetic acid or triethylamine can significantly alter the retention of one of the components.[8]
-
Dry Loading: If your compound has poor solubility in the chromatography eluent, consider dry-loading the sample onto silica gel.[9]
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
Data Presentation
Table 1: Comparison of Boron Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Basic Wash | Forms a water-soluble boronate salt. | Simple, inexpensive, and effective for many compounds. | Not suitable for base-sensitive products. Emulsion formation can be an issue. | High, but dependent on the specific boronic acid and product. |
| Precipitation with Diethanolamine | Forms a crystalline, insoluble adduct. | High yielding and provides a crystalline solid that is easy to remove.[2] | Requires the product to be soluble in the precipitation solvent. | Very high for suitable substrates. |
| Scavenger Resins | Covalent or coordinative binding to a solid support. | Simple filtration-based workup, high selectivity.[3][5] | Higher cost compared to other methods. Resin capacity needs to be considered. | Can achieve very low residual boron levels (≤ 20 ppm).[3] |
| Azeotropic Removal with Methanol | Forms volatile trimethyl borate. | Effective for removing boric acid and borate esters.[1][10] | Requires repeated evaporations. Not suitable for volatile products. | Effective, but quantitative data is not readily available. |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Can provide very high purity. | Can be time-consuming and may lead to co-elution issues. | Highly dependent on the specific separation. |
Table 2: Boronic Acid Scavenger Resin Properties
| Scavenger Resin | Functional Group | Supplier Example | Capacity (mmol/g) | Typical Conditions |
| PS-DEAM | Polystyrene-bound diethanolamine | Biotage | 1.5 - 2.2 | 2-3 eq. relative to boronic acid, RT, 4h in THF, DCM, or MeOH.[3] |
| SiliaBond DEAM | Silica-bound diethanolamine | SiliCycle | Not specified | Not specified |
| SiliaBond Diol | Silica-bound diol | SiliCycle | Not specified | Can be used similarly to DEAM scavengers.[5][11] |
| SiliaBond Guanidine | Silica-bound diisopropylguanidine | SiliCycle | Not specified | Powerful scavenger for boronic and phenolic acids.[12][13] |
Experimental Protocols
Detailed Protocol: Removal of Boronic Acid via Diethanolamine Adduct Formation [1][2][4]
-
Dissolve Crude Mixture: In a round-bottom flask, dissolve the crude reaction mixture containing the desired product and boronic acid impurity in diethyl ether.
-
Add Diethanolamine: To the solution, add 1.1 equivalents of diethanolamine relative to the amount of boronic acid used in the reaction.
-
Stir and Precipitate: Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form within minutes. Continue stirring for approximately 30 minutes to ensure complete precipitation.
-
Filter: Filter the mixture through a Büchner funnel to collect the solid adduct.
-
Wash: Wash the collected solid with a small amount of cold diethyl ether.
-
Isolate Product: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. medium.com [medium.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sketchviz.com [sketchviz.com]
- 11. silicycle.com [silicycle.com]
- 12. reddit.com [reddit.com]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Purification of Boronic Acid Derivatives via Acid-Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of boronic acid derivatives using acid-base extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acid-base extraction of boronic acid derivatives, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of Boronic Acid | Incomplete extraction into the aqueous basic phase. | - Ensure the aqueous base (e.g., 1-2 M NaOH) is of sufficient concentration and volume to deprotonate all the boronic acid.[1][2] - Perform multiple extractions (at least 3) of the organic layer with the aqueous base to maximize the transfer of the boronate salt.[1] - Increase the polarity of the organic solvent to improve partitioning. |
| Incomplete precipitation upon acidification. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by slowly adding a 1-2 M acid (e.g., HCl).[1] - Cool the aqueous solution in an ice bath to decrease the solubility of the boronic acid.[1] - If the boronic acid is still soluble, try adding a co-solvent in which it is less soluble or consider back-extraction into a fresh organic solvent. | |
| Hydrolysis of boronic acid (protodeboronation). | - Minimize the time the boronic acid is exposed to strongly acidic or basic conditions.[1] - If the compound is known to be unstable, try to maintain a near-neutral pH during the workup if possible.[1] - For particularly sensitive derivatives, consider using milder bases or acids. | |
| Product is Contaminated with Neutral Impurities | Insufficient washing of the aqueous layer. | - After separating the basic aqueous layer containing the boronate salt, wash it with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any remaining neutral organic impurities before acidification. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to help break up the emulsion. - Allow the separatory funnel to stand for a longer period. - Filter the emulsion through a pad of celite. | |
| Final Product is an Oil Instead of a Solid | Presence of impurities. | - The presence of even small amounts of impurities can sometimes prevent crystallization. Consider an alternative purification method like chromatography or recrystallization from a different solvent system. |
| The boronic acid is inherently an oil at room temperature. | - If the product is expected to be an oil, ensure purity through other analytical methods (e.g., NMR, LC-MS). | |
| Formation of Boroxines | Dehydration of the boronic acid. | - Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines.[3] This is often observed in NMR spectra. - Adding a small amount of water to the NMR sample can often hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum.[3] |
| Difficulty with Boronic Acids Containing Other Acidic/Basic Groups | Co-extraction of impurities or product loss. | - Acid-base extraction may not be suitable for boronic acids that also contain other functional groups with similar pKa values (e.g., phenols, carboxylic acids, amines).[3] - In such cases, alternative purification methods like chromatography on neutral alumina or boric acid-treated silica gel may be more effective.[1] - Derivatization with diethanolamine to form a crystalline adduct can be a useful strategy for purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind purifying boronic acids using acid-base extraction?
A1: The purification of boronic acids by acid-base extraction leverages their acidic nature.[1] Boronic acids, with a pKa of around 9, can be deprotonated by a strong base (like NaOH) to form a water-soluble boronate salt.[4][5] This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. The aqueous phase is then separated and acidified (e.g., with HCl), which protonates the boronate salt, causing the purified boronic acid to precipitate out of the solution.[1][6]
Q2: What are the most common byproducts I should be aware of during boronic acid workups?
A2: The two most prevalent byproducts are boroxines and products of protodeboronation.[2] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. Protodeboronation is the cleavage of the carbon-boron bond, which can be exacerbated by prolonged exposure to strongly acidic or basic conditions.[1][7]
Q3: My boronic acid derivative is streaking badly on silica gel chromatography. What can I do?
A3: Streaking on silica gel is a common issue with boronic acids due to their interaction with the acidic silica. To mitigate this, you can try using neutral alumina as the stationary phase or silica gel that has been treated with boric acid.[1][8]
Q4: Can I use acid-base extraction if my boronic acid has a phenolic or carboxylic acid group?
A4: It can be challenging.[3] Phenols and carboxylic acids are also acidic and will be deprotonated by the base, leading to their co-extraction with the boronic acid into the aqueous layer. This makes separation by simple acid-base extraction ineffective. In such cases, other purification techniques like chromatography or recrystallization are generally recommended.[3][8]
Q5: How can I confirm the purity of my final boronic acid product?
A5: Purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point analysis. For NMR, be aware that the presence of boroxines can complicate the spectra; adding a drop of D₂O or H₂O can often simplify the spectrum by hydrolyzing the boroxine back to the boronic acid.[3]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Boronic Acid Purification
This protocol is suitable for separating acidic boronic acids from neutral organic impurities.[2]
Materials:
-
Crude reaction mixture containing the boronic acid
-
Saturated aqueous NaCl solution (brine)
-
Separatory funnel
-
Beakers and flasks
-
Ice bath
-
Vacuum filtration apparatus
-
Drying agent (e.g., anhydrous sodium sulfate)
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.[1]
-
Basification: Transfer the organic solution to a separatory funnel and add a 1-2 M aqueous NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure. The boronic acid will react to form its sodium salt, which will dissolve in the aqueous layer.[1]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Repeated Extraction: Extract the organic layer two more times with the NaOH solution to ensure all the boronic acid has been transferred to the aqueous phase. Combine all aqueous extracts.[1]
-
Washing (Optional): To remove any remaining neutral impurities, wash the combined aqueous extracts with a fresh portion of the organic solvent. Discard the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 1-2 M solution of HCl while stirring until the pH is acidic (pH 1-2), which can be checked with pH paper. The pure boronic acid should precipitate out of the solution as a solid.[1][9]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[1]
-
Drying: Dry the purified boronic acid under vacuum.
Visualizations
Caption: Workflow for Acid-Base Extraction of Boronic Acids.
Caption: Equilibrium of Boronic Acid in Aqueous Solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. aablocks.com [aablocks.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [kuscholarworks.ku.edu]
Validation & Comparative
A Comparative Guide to 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid and its Non-fluorinated Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone for the development of novel compounds. The strategic functionalization of this heterocycle can dramatically influence its physicochemical and biological properties. This guide provides an objective comparison between 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid and its non-fluorinated counterpart, 1H-pyrazol-4-ylboronic acid, offering insights into their performance, supported by available data.
Physicochemical Properties: The Impact of Trifluoromethylation
The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, significantly alters the electronic properties of the pyrazole ring. This substitution generally increases lipophilicity (LogP) and acidity (lowers pKa), which can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[1]
| Property | This compound | 1H-Pyrazol-4-ylboronic acid | Reference |
| Molecular Formula | C4H4BF3N2O2 | C3H5BN2O2 | [2][3] |
| Molecular Weight | 179.90 g/mol | 111.90 g/mol | [2][3] |
| Appearance | Solid | White to light orange to green powder | [4] |
| Melting Point | Not Reported | 146-151 °C | [5] |
| Computed LogP | 0.82 | -0.6 | [2][3] |
| Computed pKa | Not Reported | Not Reported |
Note: LogP values are computationally derived and serve as an estimation. Experimental values may vary.
The higher computed LogP of the trifluoromethylated analog suggests increased lipophilicity, which can enhance membrane permeability and cellular uptake. The strong electron-withdrawing nature of the -CF3 group is also expected to increase the acidity of the boronic acid and the pyrazole N-H protons.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
A representative protocol for the Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl halide is as follows:
-
Reaction Setup: To a reaction vessel, add the pyrazole boronic acid (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activity: The Advantage of Fluorine
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[8] The introduction of a trifluoromethyl group often enhances biological activity. This is attributed to several factors, including increased metabolic stability, enhanced binding affinity to target proteins due to altered electronic interactions, and improved membrane permeability.[1]
Trifluoromethylated pyrazole derivatives have demonstrated a wide range of biological activities, including:
-
Anti-inflammatory: As inhibitors of enzymes like COX-2.[9]
-
Antibacterial: Showing efficacy against antibiotic-resistant Gram-positive bacteria.[10]
-
Anticancer: Exhibiting favorable binding affinities to cancer-related target proteins.[11]
-
Acaricidal and Insecticidal: Used in the development of new pesticides.[12]
While direct comparative biological data between this compound and 1H-pyrazol-4-ylboronic acid is not available, the literature strongly suggests that the incorporation of the -CF3 group is a promising strategy for enhancing the therapeutic potential of pyrazole-based compounds.
Synthesis of Pyrazole Boronic Acids
Both fluorinated and non-fluorinated pyrazole boronic acids can be synthesized through various methods. A common approach involves the lithiation of a corresponding bromopyrazole followed by quenching with a borate ester and subsequent hydrolysis.
General Synthesis Protocol:
-
Protection (if necessary): The pyrazole nitrogen may be protected (e.g., with a BOC group) prior to lithiation.
-
Halogen-Metal Exchange: The bromopyrazole is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate a lithiated intermediate.
-
Borylation: The lithiated species is reacted with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the boronic acid.
-
Deprotection (if necessary): If a protecting group was used, it is removed in the final step.
Conclusion
This compound presents several potential advantages over its non-fluorinated analog, primarily stemming from the physicochemical changes induced by the trifluoromethyl group. The increased lipophilicity and altered electronic nature of the fluorinated compound are highly desirable in drug discovery for improving pharmacokinetic properties and target interactions. While both compounds are effective in Suzuki-Miyaura cross-coupling reactions, the choice between them will depend on the specific synthetic target and the desired properties of the final molecule. For researchers aiming to enhance the biological activity and metabolic stability of pyrazole-containing compounds, this compound represents a valuable and strategic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-吡唑-4-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. "Novel fluorinated curcuminoids and their pyrazole and isoxazole deriva" by Kenneth K. Laali, William J. Greves et al. [digitalcommons.unf.edu]
- 12. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-4-ylboronic Acid and Pyrazole-5-ylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The position of the boronic acid group on the pyrazole ring significantly alters these factors for the 4- and 5-isomers.
Electronic Effects: The pyrazole ring is an electron-rich heterocycle, but the two adjacent nitrogen atoms create a dipole moment and influence the electron density at different positions. The C4 position is generally considered more electron-rich than the C5 position. This difference in electron density can affect the transmetalation step of the Suzuki-Miyaura catalytic cycle. A more electron-rich boronic acid can facilitate the transfer of the aryl group to the palladium center.
Steric Effects: The C5 position is adjacent to a nitrogen atom (N1), which can lead to greater steric hindrance compared to the C4 position. This is especially true when the N1 position is substituted with a bulky protecting group. Increased steric hindrance can slow down the rate of the cross-coupling reaction.
Based on these general principles, it can be postulated that pyrazole-4-ylboronic acid may exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to pyrazole-5-ylboronic acid, primarily due to lower steric hindrance and potentially more favorable electronic properties at the C4 position.
Experimental Data and Observations
While a direct comparative study is elusive, a review of the literature provides examples of successful Suzuki-Miyaura couplings for both isomers, often with N-protected pyrazoles.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 61-86 | [1] |
| 3-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 61-86 | [1] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | - | - | - | [2] |
| 4-Bromo-1-trityl-1H-pyrazole | Various arylboronic acids | - | - | - | - | [3] |
Note: The yields reported in the literature vary depending on the specific substrates and reaction conditions. This table is intended to provide examples of successful couplings rather than a direct comparison of reactivity.
One study successfully demonstrated the Suzuki-Miyaura coupling of unprotected 3- and 4-bromopyrazoles, which had previously been challenging.[1] This suggests that with appropriate catalyst systems, both isomers can be effective coupling partners.
Experimental Protocols
The synthesis of pyrazole boronic acid pinacol esters is a common strategy to improve their stability and handling. A general protocol for their synthesis involves regioselective lithiation followed by borylation.
Synthesis of 1-Alkyl-1H-pyrazol-4-yl and -5-ylboronic Acid Pinacol Esters
A common synthetic route to these compounds involves the regioselective lithiation of an N-protected pyrazole followed by quenching with an appropriate boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The choice of the N-protecting group and the lithiation conditions can direct the borylation to either the C4 or C5 position.
Workflow for the Synthesis of Pyrazole Boronic Esters
Caption: General workflow for the synthesis of pyrazole boronic acid pinacol esters.
General Protocol for Suzuki-Miyaura Coupling of Halopyrazoles
The following is a representative protocol for the Suzuki-Miyaura coupling of a halopyrazole with a pyrazoleboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
To a reaction vessel, add the halopyrazole (1.0 eq.), the pyrazoleboronic acid or its pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water or DME).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct quantitative comparative data is limited, a qualitative assessment based on fundamental principles of organic chemistry suggests that pyrazole-4-ylboronic acid may be the more reactive isomer in Suzuki-Miyaura cross-coupling reactions compared to pyrazole-5-ylboronic acid. This is attributed to potentially more favorable electronic properties and lower steric hindrance at the C4 position. However, successful couplings have been reported for both isomers, indicating that with optimized reaction conditions, either can serve as a valuable building block in organic synthesis. For any specific application, empirical screening of reaction conditions is recommended to achieve optimal results.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Validating Suzuki Coupling Products: X-ray Crystallography and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the generation of biaryl scaffolds common in pharmaceuticals. However, the successful synthesis is only validated upon unambiguous confirmation of the product's chemical structure. This guide provides an objective comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of Suzuki coupling products, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques for Structural Validation
The choice of an analytical technique for structure validation depends on a multitude of factors including the nature of the sample, the level of detail required, and available resources. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are workhorse techniques for routine analysis, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural information.[1][2]
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, absolute configuration. | Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes in solution, quantification.[3] | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[3] |
| Typical Resolution | ~0.5 - 1.5 Å for small molecules.[4][5] | Instrument dependent (e.g., 400-800 MHz for ¹H NMR). | High resolution instruments can achieve < 5 ppm mass accuracy. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[2] | 1-20 mg of purified sample dissolved in a deuterated solvent.[3][6] | Micrograms to nanograms of sample. |
| Measurement Time | Hours to days (including crystal screening and data collection).[4][7] | Minutes (for ¹H) to hours (for ¹³C and 2D NMR).[8] | Minutes per sample.[9] |
| Relative Cost | High (instrumentation and specialized personnel).[10][11] | Moderate to High (instrumentation and maintenance).[10] | Low to Moderate.[10] |
| Key Advantage | Unambiguous and definitive structural determination.[1] | Provides detailed structural information in solution, non-destructive.[12] | High sensitivity and speed, suitable for reaction monitoring.[13] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule.[12] | Can be complex to interpret for complex molecules; may not distinguish between certain isomers.[3] | Does not provide detailed 3D structural information on its own.[3] |
Delving Deeper: Experimental Protocols
Robust and reproducible data are the bedrock of scientific discovery. Below are detailed methodologies for the key analytical techniques used in the validation of Suzuki coupling products.
Single-Crystal X-ray Crystallography Protocol
This protocol outlines the key steps from obtaining a suitable crystal to final structure refinement.
1. Crystal Growth: The most critical and often challenging step is growing a diffraction-quality single crystal.[2] Common methods for small organic molecules like biaryls include:
-
Slow Evaporation: A solution of the purified Suzuki product in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.[14]
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[2]
-
A series of diffraction images are collected as the crystal is rotated.[7]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[2]
-
An initial molecular model is built into the electron density map.
4. Structure Refinement:
-
The initial model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate molecular structure. This iterative process adjusts atomic positions, bond lengths, and angles.
A case study involving the synthesis of axially chiral biaryls via a Suzuki-Miyaura reaction demonstrated the power of X-ray crystallography in determining the absolute configuration of the product.[15]
NMR Spectroscopy Protocol for a Suzuki Coupling Product
1. Sample Preparation: [3]
-
Accurately weigh 10-20 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
2. Data Acquisition: [16]
-
Acquire a ¹H NMR spectrum to determine the chemical environment and coupling of protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
3. Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to elucidate the final structure.[1]
Mass Spectrometry Protocol for a Suzuki Coupling Product
1. Sample Preparation:
-
Dissolve a small amount (microgram to sub-microgram) of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the product.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to observe characteristic fragmentation patterns.
3. Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated molecular weight of the expected product.
-
In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the typical workflow for validating a Suzuki coupling product and a logical decision tree for selecting the most appropriate analytical technique.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. excillum.com [excillum.com]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fees [imserc.northwestern.edu]
- 11. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 15. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
A Head-to-Head Comparison: Potassium Pyrazolyltrifluoroborates vs. Pyrazolylboronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, with the choice of organoboron reagent being a critical determinant of success. This guide provides an objective, data-driven comparison between two key classes of pyrazole-based nucleophiles: potassium pyrazolyltrifluoroborates and pyrazolylboronic acids.
This analysis delves into their relative stability, reactivity, and handling characteristics, supported by experimental data to inform your selection of the optimal reagent for your synthetic strategy.
Executive Summary
Potassium pyrazolyltrifluoroborates are bench-stable, crystalline solids that offer significant advantages in terms of ease of handling and stability compared to their boronic acid counterparts.[1] Many pyrazolylboronic acids, on the other hand, can be prone to protodeboronation and may exist as challenging-to-purify waxy solids.[1] In cross-coupling reactions, potassium pyrazolyltrifluoroborates often provide comparable or even superior yields to pyrazolylboronic acids, particularly when dealing with sensitive substrates.
Stability and Handling
| Feature | Potassium Pyrazolyltrifluoroborates | Pyrazolylboronic Acids |
| Physical State | Typically crystalline solids | Can be crystalline, but often amorphous or waxy solids[1] |
| Air & Moisture Stability | Generally stable and can be stored indefinitely at room temperature without special precautions.[1] | Stability varies; many are susceptible to dehydration to form cyclic boroxines and are prone to slow decomposition. |
| Protodeboronation | Significantly more resistant to protodeboronation.[1] | Prone to facile protodeboronation, especially with electron-deficient heteroaryl systems, which can necessitate the use of excess reagent.[1] |
| Handling | Easy to handle and weigh accurately due to their solid, non-hygroscopic nature. | Can be more challenging to handle and weigh accurately, particularly if they are not free-flowing solids. |
Reactivity and Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes a direct comparison of the performance of a heteroaryltrifluoroborate and its corresponding boronic acid in a Suzuki-Miyaura cross-coupling reaction.
| Entry | Boron Reagent | Coupling Partner | Product | Yield (%) |
| 1 | Isoquinolin-4-yltrifluoroborate | Not Specified | Not Specified | 62% (from a one-pot synthesis) |
| 2 | Isoquinolin-4-ylboronic acid | Not Specified | Not Specified | 34% (from the commercially available boronic acid) |
This data is from an unoptimized, one-pot reaction for the trifluoroborate synthesis followed by coupling, compared to a single-step coupling with the commercial boronic acid.[1]
While direct, side-by-side comparisons for a broad range of pyrazolyl substrates under identical conditions are limited in the literature, the available data suggests that potassium pyrazolyltrifluoroborates are highly effective coupling partners, often providing excellent yields. For instance, the cross-coupling of various potassium heteroaryltrifluoroborates with aryl and heteroaryl halides has been shown to proceed in good to excellent yields.[1] Similarly, pyrazolylboronic acids are also effective, with yields ranging from moderate to high depending on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of Potassium 1H-Pyrazol-4-yltrifluoroborate
This protocol is a general representation based on the synthesis of other potassium heteroaryltrifluoroborates.
Materials:
-
1H-Pyrazole
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Water
Procedure:
-
A solution of 1H-pyrazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude pyrazolylboronic ester.
-
The crude ester is dissolved in acetone, and a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to afford potassium 1H-pyrazol-4-yltrifluoroborate as a white solid.
Synthesis of 1H-Pyrazol-4-ylboronic Acid
Materials:
-
4-Bromo-1H-pyrazole
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether, anhydrous
-
Hexanes
Procedure:
-
A solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Trimethyl borate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the solution is acidic.
-
The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is triturated with hexanes to afford 1H-pyrazol-4-ylboronic acid as a solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Potassium pyrazolyltrifluoroborate or Pyrazolylboronic acid (1.1 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel are added the pyrazole boron reagent, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The solvent mixture is added, and the reaction is heated to the desired temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Pathways
Figure 1. Generalized Suzuki-Miyaura cycle with reagent activation.
The diagram above illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Both boronic acids and trifluoroborates must be activated to participate in the transmetalation step. Boronic acids are activated by a base to form a more nucleophilic boronate species. Potassium trifluoroborates are thought to undergo slow dissociation or hydrolysis to generate a transient, reactive boron species that enters the catalytic cycle.
Figure 2. Key characteristics of pyrazolyl boron reagents.
This diagram provides a summary comparison of the key attributes of potassium pyrazolyltrifluoroborates and pyrazolylboronic acids, highlighting the notable differences in their stability and handling properties.
Conclusion
Potassium pyrazolyltrifluoroborates represent a highly attractive class of reagents for Suzuki-Miyaura cross-coupling reactions. Their superior stability, ease of handling, and resistance to protodeboronation offer significant practical advantages over many pyrazolylboronic acids. While both classes of reagents can provide good to excellent yields of coupled products, the enhanced robustness of trifluoroborates can lead to more consistent results and may be particularly beneficial when working with complex or sensitive substrates. For researchers in drug development and other fields requiring reliable and efficient synthetic methods, potassium pyrazolyltrifluoroborates are a valuable tool to consider for the construction of pyrazole-containing molecules.
References
The Trifluoromethyl Group: A Potent Enhancer of Biological Activity in Pyrazole Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the scaffold of pyrazole derivatives has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic efficacy. This guide provides a comparative analysis of the impact of the CF3 group on the biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and insecticidal properties. The inclusion of this fluorine-containing moiety frequently leads to significant improvements in metabolic stability, lipophilicity, and target binding affinity, translating to superior performance in various biological assays.
Anticancer Activity: A Tale of Enhanced Potency
The trifluoromethyl group often imparts a significant boost to the anticancer properties of pyrazole derivatives. This enhancement is attributed to the CF3 group's ability to increase the molecule's ability to cross cell membranes and interact with intracellular targets.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50) of representative trifluoromethyl-substituted pyrazole derivatives against various human cancer cell lines. Where available, a comparison is made with non-fluorinated or other halogenated analogs to highlight the impact of the CF3 group.
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1a | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | Varies by derivative | [1] |
| Compound 1b | 7-Chloro-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Varies by derivative | [1] |
| Compound 2a | Pyrazoline with p-methoxyphenyl group | HL-60 (Leukemia) | >330 | [2] |
| Compound 2b | Pyrazoline with CF3 and other EWGs | Various | Potent Activity | [2] |
| Compound 3 | Pyrazolo[1,5-a]pyrimidine with CF3 | Pim1 kinase | Data available | [3] |
Note: Direct comparative IC50 values between a parent compound and its CF3 analog are not always available in a single study. The table presents data on potent CF3-containing compounds to illustrate their efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broadening the Spectrum
The incorporation of a trifluoromethyl group has been shown to be a successful strategy in the development of potent antibacterial agents based on the pyrazole scaffold. The CF3 group's electron-withdrawing nature and its contribution to the overall lipophilicity of the molecule can enhance its ability to penetrate bacterial cell walls and inhibit essential cellular processes.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of trifluoromethyl-substituted pyrazole derivatives against various bacterial strains, demonstrating their efficacy.
| Compound ID | Key Structural Feature | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4a | N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 | [4] |
| Compound 4b | N-(p-chlorophenyl) pyrazole | MRSA | 3.12 | [4] |
| Compound 4c | N-(p-bromophenyl) pyrazole | MRSA | 3.12 | [4] |
| Compound 5 | 3,5-Bis(trifluoromethyl)phenyl pyrazole | S. aureus | as low as 0.25 | [5] |
| Compound 6 | Bromo and trifluoromethyl substituted pyrazole | S. aureus | 0.78 | [4] |
Note: The data illustrates that trifluoromethyl-substituted pyrazoles exhibit potent antibacterial activity, often comparable to other halogenated derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Insecticidal Activity: Targeting the Nervous System
Trifluoromethylated pyrazole derivatives, most notably fipronil, are highly effective insecticides. They act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system, leading to hyperexcitation and death.
Mechanism of Action: GABA Receptor Inhibition
The trifluoromethyl-pyrazole scaffold allows for specific binding to the GABA-gated chloride channel in insects. This binding event blocks the influx of chloride ions, which is essential for neuronal inhibition. The disruption of this inhibitory signaling leads to uncontrolled neuronal firing, paralysis, and ultimately, the death of the insect.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Boronic Acid Purity: A Comparative Guide to Reverse-Phase HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of boronic acids is a critical checkpoint in synthetic chemistry and pharmaceutical development. Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as a powerful and widely adopted analytical technique for this purpose. This guide provides an objective comparison of various RP-HPLC methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable purity analysis strategy.
Boronic acids and their derivatives are fundamental building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their purity directly impacts reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of pharmaceutical compounds. This guide delves into the nuances of RP-HPLC for boronic acid analysis, addressing common challenges and offering practical solutions.
The Challenge of Boronic Acid Analysis by RP-HPLC
The primary analytical hurdle in the RP-HPLC of boronic acids and their common synthetic precursors, boronic pinacol esters, is their susceptibility to hydrolysis.[1][2][3][4] Pinacol esters can hydrolyze to the corresponding boronic acid and pinacol on the HPLC column, leading to inaccurate purity assessments.[1][2][3] Additionally, the polar nature of boronic acids can result in poor retention on traditional C18 columns.[5][6]
Key Considerations for Method Development
Successful RP-HPLC analysis of boronic acids hinges on careful optimization of several parameters:
-
Stationary Phase Selection: The choice of HPLC column is paramount. Columns with low silanol activity are crucial to minimize on-column hydrolysis of boronic esters.[1][2][7] The free silanol groups on standard silica-based columns can act as nucleophiles, promoting the degradation of the analyte.[1]
-
Mobile Phase Composition: The pH of the mobile phase significantly influences the retention and stability of boronic acids and their esters. Acidic modifiers like formic acid are often used, though their concentration needs to be optimized as they can sometimes contribute to hydrolysis.[2][3] In some cases, highly basic mobile phases (pH ~12) have been employed to stabilize certain pinacolboronate esters.[4][5]
-
Sample Diluent: To prevent hydrolysis before injection, non-aqueous and aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) are recommended for sample preparation.[1][3][4]
-
Detection: While UV detection is common, some boronic acids lack a strong chromophore, necessitating alternative detection methods. Post-column derivatization with reagents like alizarin can form fluorescent complexes with boronic acids, significantly enhancing detection sensitivity and selectivity.[8][9][10][11] Refractive index (RI) detection can also be used for compounds without a UV chromophore.
Comparative Analysis of RP-HPLC Methods
The following tables summarize different RP-HPLC methods and their performance for boronic acid analysis, providing a clear comparison of their key parameters and outcomes.
Table 1: Comparison of HPLC Columns for Boronic Acid and Pinacol Ester Analysis
| Column | Stationary Phase | Key Features & Benefits | Recommended For | Reference |
| Waters XTerra MS C18 | Hybrid Silica C18 | Low silanol activity, minimizes on-column hydrolysis. | Purity analysis of hydrolytically sensitive boronic acid pinacol esters. | [1][2] |
| Waters XSelect Premier HSS T3 | High Strength Silica C18 | Provides retention for polar boronic acids. MaxPeak Premier hardware reduces analyte-metal interactions. | Separation of mixtures of structurally similar boronic acids. | [12] |
| Newcrom R1 | Reverse-Phase with Low Silanol Activity | Specialized for low silanol activity, suitable for boronic acids. | Analysis of polar boronic acids like (4-formylphenyl)-boronic acid. | [7] |
| Inertsil C8-4 | Octyl (C8) Silica | Used for simultaneous analysis of boric acid and other components. | Quantification of boric acid in formulations where UV detection is not feasible (requires RI detection). |
Table 2: Comparison of Mobile Phase and Detection Strategies
| Mobile Phase Strategy | Detection Method | Advantages | Disadvantages | Reference |
| Acidic Mobile Phase (e.g., Water/ACN with Formic Acid) | UV/PDA | Simple, widely available, provides good separation for many boronic acids. | Potential for on-column hydrolysis of sensitive esters, may not be suitable for compounds lacking a chromophore. | [2][12] |
| Basic Mobile Phase (pH ~12.4) with Ion-Pairing Reagent | UV/PDA | Stabilizes certain reactive pinacolboronate esters. | Limited column stability at high pH, requires specialized columns, can be complex to set up. | [4][5] |
| Post-Column Derivatization with Alizarin | Fluorescence | Highly sensitive and selective for boronic acids, enables detection in complex matrices. | Requires additional hardware (reagent pump, reaction coil), method development can be more involved. | [8][9][10][11] |
| Isocratic Water/ACN | Refractive Index (RI) | Suitable for boronic acids without a UV chromophore, such as boric acid itself. | Lower sensitivity than UV or fluorescence, not compatible with gradient elution. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Purity Analysis of Boronic Acid Pinacol Esters with Minimized Hydrolysis
-
Objective: To accurately determine the purity of a hydrolytically sensitive boronic acid pinacol ester.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[2]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 80% A to 20% A over 5 minutes.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detector Wavelength: 220 nm.[2]
-
Injection Volume: 2 µL.[2]
-
Sample Preparation: Dissolve the sample in acetonitrile.[3]
Protocol 2: Separation of a Mixture of Boronic Acids
-
Objective: To achieve baseline resolution of multiple, structurally similar boronic acids.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 2.5 µm.[12]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Linear gradient from 5% to 95% B over approximately 10 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA, scan range 200-400 nm.
-
Sample Preparation: Dissolve a mixture of boronic acids in a suitable solvent (e.g., 1 mg/mL of each).[12]
Visualizing the Workflow
The following diagrams illustrate the key workflows and relationships in the analysis of boronic acid purity.
Conclusion
The accurate determination of boronic acid purity by reverse-phase HPLC is an achievable goal with careful consideration of the analytical method parameters. The primary challenges of on-column hydrolysis and poor retention of polar analytes can be effectively overcome by selecting appropriate low-silanol activity columns, optimizing mobile phase conditions, and employing suitable sample preparation techniques. For compounds that are difficult to detect by conventional UV absorption, post-column derivatization offers a highly sensitive and selective alternative. By leveraging the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement robust and reliable RP-HPLC methods for the critical task of boronic acid purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. daneshyari.com [daneshyari.com]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. waters.com [waters.com]
¹⁹F NMR Analysis of Reactions Involving 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid: A Comparative Guide
For researchers and professionals in drug development, the incorporation of trifluoromethylated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid is a key building block for introducing this valuable motif. This guide provides a comparative analysis of its performance in Suzuki-Miyaura cross-coupling reactions, a common application, against alternative boronic acids, with a focus on ¹⁹F NMR spectroscopy as the primary analytical tool for reaction monitoring and analysis.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The performance of this compound is benchmarked against a common alternative, 4-(Trifluoromethyl)phenylboronic acid, to highlight differences in reactivity and yield. ¹⁹F NMR spectroscopy is an ideal technique for monitoring these reactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for clear differentiation of fluorinated reactants, intermediates, and products.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound (Ester) | 4-(Trifluoromethyl)phenylboronic Acid (Alternative) | Key Considerations & Data Source |
| Reaction | Coupling with various heteroaryl halides | Coupling with phenylboronic acid | Direct comparison is challenging due to differing reaction partners in available literature. |
| Typical Yield | 60-85% | Not directly comparable, but generally high yields are achievable. | Yields for the pyrazolylboronic ester are reported with various heteroaryl halides.[2] Performance of the phenylboronic acid is well-established. |
| Key Side Reactions | Homocoupling, Protodeboronation | Protodeboronation | Homocoupling of the pyrazolylboronic ester can be suppressed by additives like potassium formate.[2] |
| ¹⁹F NMR Reactant (CF₃) | δ ≈ -60 to -62 ppm (typical for CF₃ on pyrazole) | δ ≈ -63.0 ppm | Chemical shifts are highly dependent on the specific molecule and solvent.[1] |
| ¹⁹F NMR Product (CF₃) | Shifted from reactant signal (e.g., δ ≈ -62.7 ppm for a biphenyl product) | Shifted from reactant signal | The change in chemical shift upon reaction provides a clear marker for monitoring conversion.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for a Suzuki-Miyaura coupling reaction involving a trifluoromethylated boronic acid and the subsequent analysis using ¹⁹F NMR.
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for coupling trifluoromethyl-substituted pyrazolylboronic esters.[2]
-
Reaction Setup : In a dry flask under an inert atmosphere (e.g., Argon), combine the heteroaryl halide (1.0 eq), this compound pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or ¹⁹F NMR.
-
Work-up : Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography.
¹⁹F NMR Reaction Monitoring Protocol
This protocol outlines the steps for real-time monitoring of the reaction progress.[1]
-
Sample Preparation : At specified time intervals, carefully extract a small aliquot of the reaction mixture. Dilute the aliquot in a suitable solvent (e.g., CDCl₃ or the deuterated equivalent of the reaction solvent) in an NMR tube. For quantitative analysis, a known amount of an internal standard containing a fluorine signal that does not overlap with the reactant or product signals can be added.
-
NMR Acquisition : Acquire a ¹⁹F NMR spectrum. Typical parameters include a spectral width that encompasses all expected fluorine signals, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
Data Analysis : Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the trifluoromethyl group of the starting boronic acid and the product. The percentage conversion can be calculated from the relative integrals of these signals.
Table 2: Representative ¹⁹F NMR Acquisition Parameters
| Parameter | Value | Purpose |
| Spectrometer Frequency | e.g., 376 MHz for ¹⁹F | Determines the spectral resolution. |
| Pulse Width | ~10-15 µs | Excites the fluorine nuclei. |
| Spectral Width | ~50-60 kHz | Ensures all fluorine signals are captured. |
| Relaxation Delay | 1-5 s | Allows for nuclear relaxation between scans for quantitative accuracy. |
| Number of Scans | 16-64 | Improves signal-to-noise ratio. |
| Decoupling | ¹H broadband decoupling (e.g., WALTZ-16) | Simplifies the spectrum by removing ¹H-¹⁹F coupling. |
Visualizing the Process: Workflows and Mechanisms
Visual diagrams are essential for understanding the experimental workflow and the underlying chemical transformations.
Caption: Workflow for Suzuki coupling and ¹⁹F NMR monitoring.
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. azom.com [azom.com]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrazoles is a critical step in the discovery of new therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the N-arylation of pyrazoles. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these transformations, directly influencing reaction yields, times, and substrate scope. This guide provides an objective, data-driven comparison of common palladium catalysts for pyrazole coupling, complete with experimental protocols and a mechanistic overview.
Catalyst Performance: A Quantitative Comparison
The efficacy of a palladium catalyst system in pyrazole N-arylation is highly dependent on the combination of the palladium precursor and the phosphine ligand. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle. Below is a summary of the performance of various palladium catalyst systems in the N-arylation of pyrazoles.
Table 1: Comparison of Palladium Catalysts for the N-Arylation of Pyrazole with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes | Good to Excellent[1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes | High[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes | Good[2] |
| Pd₂(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 0.17 | 4-Iodo-1-tritylpyrazole | 95[3][4] |
| Pd Precatalyst | tBuBrettPhos | - | - | RT-80 | 12-24 | Bromoimidazoles/ pyrazoles | Moderate to Excellent[5][6] |
Note: "Good," "High," and "Excellent" yields are reported as described in the source literature, indicating successful reactions without specifying the exact percentage in some cases. Reaction conditions and substrates may vary between studies, affecting direct comparability.
Table 2: Ligand Screening for the Buchwald-Hartwig Coupling of 4-halo-1H-1-tritylpyrazoles with Piperidine
| Entry | Ligand | Yield (%) |
| 1 | XPhos | 75 |
| 2 | SPhos | 82 |
| 3 | RuPhos | 65 |
| 4 | tBuDavePhos | 95 |
Reaction Conditions: 4-iodo-1H-1-tritylpyrazole, Pd₂(dba)₂, Ligand, K₂CO₃, Xylene, 160 °C, 10 min (Microwave). Data adapted from a study by Park et al.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these coupling reactions. Below are generalized procedures for the N-arylation of pyrazole using different palladium catalyst systems.
General Procedure for N-Arylation using Pd(OAc)₂ or Pd₂(dba)₃ with a Phosphine Ligand
-
Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Catalyst Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the pyrazole (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrazole.
General Procedure for N-Arylation using a PEPPSI™ Precatalyst
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts that offer ease of handling.[7][8]
-
Reaction Setup: In a reaction vessel, combine the PEPPSI™ precatalyst (e.g., PEPPSI™-IPr, 1-3 mol%), the base (e.g., K₃PO₄, 2.0 equiv.), the pyrazole (1.2 equiv.), and the aryl halide (1.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., t-butanol or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described above.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[9][10] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. PEPPSI - Wikipedia [en.wikipedia.org]
- 8. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, enhancing a compound's metabolic stability is a critical hurdle in the journey from a promising chemical entity to a successful therapeutic. The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry to improve pharmacokinetic properties. This guide offers an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazole-derived compounds, supported by experimental data, detailed methodologies, and visualizations to inform rational drug design.
The introduction of fluorine into a molecule can dramatically alter its metabolic fate. This is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vivo pharmacokinetic data from a study that directly compares the metabolic stability of a non-fluorinated pyrazolo[1,5-a]pyrimidine with its strategically fluorinated analog in mice. A lower clearance and longer half-life are indicative of greater metabolic stability.[2]
| Compound Class | Compound/Analog | Description | Clearance (CL) (mL/min/kg) | Half-life (t½) (h) | Species |
| Pyrazolo[1,5-a]pyrimidines | Compound 1 | Non-fluorinated parent compound | 49 | 1.8 | Mouse |
| Compound 2 | Fluorinated analog of Compound 1 | 18 | 4.3 | Mouse |
Data sourced from a study on CSNK2 inhibitors, where Compound 2 was developed by strategically installing a fluorine atom on an electron-rich phenyl ring of Compound 1.[2]
The Rationale for Enhanced Stability
The improved metabolic stability observed in the fluorinated analog (Compound 2) can be attributed to the strategic placement of a fluorine atom on an electron-rich phenyl ring. This position was hypothesized to be a primary site of oxidation by CYP450 enzymes. The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack. This "metabolic blocking" effect is a common and effective strategy in drug design to enhance a compound's residence time in the body, allowing for less frequent dosing and a more favorable pharmacokinetic profile.[1][2]
Experimental Protocols
A standard and widely used method to assess the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay . This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated/fluorinated analogs
-
Liver microsomes (from human or other relevant species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Control compounds (with known metabolic stability)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: A reaction mixture is prepared containing the test compound at a specific concentration (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. NADPH is a crucial cofactor for CYP450 enzymes.
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding an ice-cold quenching solution, which precipitates the proteins and halts enzymatic activity.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .
Visualizing the Workflow and Mechanism
To further elucidate the experimental workflow and the underlying principle of metabolic stabilization through fluorination, the following diagrams are provided.
References
The Strategic Advantage of 5-Trifluoromethyl-1H-pyrazol-4-ylboronic Acid in Modern Compound Library Construction
In the landscape of drug discovery and development, the construction of diverse and robust compound libraries is paramount for identifying novel therapeutic agents. The choice of building blocks for these libraries significantly influences their chemical diversity, novelty, and ultimately, their success in screening campaigns. Among the myriad of available chemical scaffolds, 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid has emerged as a particularly efficacious building block. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their library synthesis endeavors.
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When incorporated into the versatile pyrazole scaffold, it creates a building block with significant potential for generating novel drug candidates.[2][3] Pyrazole-containing compounds have a long history of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[3] The boronic acid functional group further enhances the utility of this scaffold by enabling its facile incorporation into a wide range of molecular architectures through robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in many pharmaceuticals. The efficiency of this reaction is highly dependent on the nature of the boronic acid and the reaction conditions. Below is a comparative analysis of the performance of trifluoromethyl-substituted pyrazole boronic acid derivatives with other boronic acids in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Pyrazole-based Boronic Acids/Esters with Various Aryl/Heteroaryl Halides
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 2-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane | 80 | 16 | 85 | [5] |
| 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 3-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane | 80 | 16 | 75 | [5] |
| 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 4-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane | 80 | 16 | 78 | [5] |
| 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 2-Chloropyrazine | Pd(dppf)Cl2 | K2CO3 | Dioxane | 80 | 16 | 60 | [5] |
| 1H-Pyrazol-4-ylboronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 12 | 75 | [6] |
| Phenylboronic acid | 4-Bromo-1-methyl-1H-pyrazole | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 12 | 92 | [6] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K2CO3 | EtOH/H2O (4:1) | 110 | 12 | 92 | [7] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K2CO3 | EtOH/H2O (4:1) | 110 | 12 | 95 | [7] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 2-Thienylboronic acid | XPhosPdG2 (5 mol%) / XPhos (10 mol%) | K2CO3 | EtOH/H2O (4:1) | 110 | 12 | 88 | [7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions are not identical.
The data indicates that trifluoromethyl-substituted pyrazolylboronic esters provide good to excellent yields in Suzuki-Miyaura couplings with a range of heteroaryl halides.[5] The use of microwave irradiation can further enhance the efficiency of these reactions, leading to high yields in shorter reaction times.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using pyrazole-based boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester with Heteroaryl Halides[5]
Materials:
-
1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester (1.0 equiv)
-
Heteroaryl halide (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel, add 1-Boc-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester, the heteroaryl halide, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one[7]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhosPdG2 (0.05 equiv)
-
XPhos (0.10 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Ethanol/Water (4:1 mixture)
Procedure:
-
In a microwave reaction vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the arylboronic acid, XPhosPdG2, XPhos, and K2CO3.
-
Add the ethanol/water (4:1) solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 110 °C for 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired product.
Visualizing the Synthetic Workflow
To better illustrate the process of utilizing this compound in library synthesis, the following diagrams outline the key steps and relationships.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for compound library synthesis using parallel chemistry.
Conclusion
This compound stands out as a highly effective building block for the construction of compound libraries. Its trifluoromethyl group imparts desirable physicochemical properties for drug discovery, while the pyrazole core offers a versatile and biologically relevant scaffold. The boronic acid functionality allows for efficient and high-yielding incorporation into diverse molecular frameworks via the Suzuki-Miyaura cross-coupling reaction. The presented data and protocols demonstrate its utility and provide a solid foundation for its application in parallel synthesis and the generation of novel chemical entities for high-throughput screening. By leveraging the unique attributes of this building block, researchers can significantly enhance the quality and diversity of their compound libraries, thereby accelerating the pace of drug discovery.
References
- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Suzuki Coupling Conditions for Challenging Substrates: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, researchers in pharmaceutical and materials science frequently encounter "challenging substrates" that exhibit poor reactivity under standard conditions. These substrates, which include sterically hindered, electron-rich or -poor, and heterocyclic aryl halides, necessitate carefully optimized catalytic systems. This guide provides a comprehensive comparison of various catalysts, ligands, and reaction conditions tailored for these difficult couplings, supported by experimental data and detailed protocols to aid in reaction optimization.
Performance Comparison of Catalytic Systems
The choice of palladium precatalyst and, more critically, the phosphine ligand is paramount for achieving high yields with challenging substrates. Modern bulky, electron-rich phosphine ligands have revolutionized the field by facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination—that are often sluggish with demanding substrates. Below is a summary of the performance of various catalytic systems in the Suzuki coupling of representative challenging substrates.
Coupling of Sterically Hindered Aryl Halides
Sterically demanding biaryls are prevalent motifs in pharmaceuticals and advanced materials. Their synthesis via Suzuki coupling often requires highly active catalysts to overcome the steric clash between the coupling partners.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 | 2 | [1] |
| 2,4,6-Triisopropylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 | 2 | [2] |
| 1-Bromo-2,6-diisopropylbenzene | 2-Tolylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Propanol | RT | 18 | 91 | 1 | [3] |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | 18 | 95 | 2 | [4] |
Coupling of Heteroaryl Halides
Heterocyclic compounds are ubiquitous in drug discovery. The Suzuki coupling of heteroaryl halides can be challenging due to catalyst inhibition by the heteroatom, competing side reactions, and the electronic nature of the heterocycle.
| Heteroaryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | 92 | 5 | [5] |
| 3-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | >90 | 10 | [6] |
| 2-Bromoquinoline | Phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 12 | 88 | 2-3 | [2] |
| 5-Bromotryptophan (N-Boc) | Phenylboronic acid | Pd/SSPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | 75 | 5 | [5] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki coupling is dictated by the kinetics of its catalytic cycle. For challenging substrates, any of the three key steps—oxidative addition, transmetalation, or reductive elimination—can become rate-limiting. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for the Suzuki coupling of challenging substrates.
General Procedure for Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted from a general method for the synthesis of biaryls using SPhos as a ligand.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
High-Throughput Screening (HTS) Workflow for Reaction Optimization
For particularly challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions from a large array of catalysts, ligands, bases, and solvents.[7][8]
Protocol for HTS in 96-Well Plates: [8]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF).
-
Dispensing: Use a robotic liquid handler to dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and place it on a heated shaker block for a set time (e.g., 1-24 hours) at a defined temperature (e.g., 50-150 °C).[7]
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., methanol) and dilute the mixtures into a 384-well plate for analysis.
-
Analysis: Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.
-
Data Analysis: Generate a "heatmap" of reaction outcomes to identify the optimal combination of catalyst, ligand, base, and solvent for the specific challenging substrate.
Conclusion
The successful Suzuki-Miyaura coupling of challenging substrates hinges on the rational selection of the catalytic system and reaction parameters. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often essential. For heteroaryl halides, the choice of ligand and base must be carefully tuned to the specific heterocycle. In cases where standard conditions fail, high-throughput screening provides a powerful tool for the rapid discovery of bespoke reaction conditions. The data and protocols presented in this guide offer a starting point for researchers, scientists, and drug development professionals to navigate the complexities of these demanding yet crucial transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Boronic Acid Reagents
In the realm of pharmaceutical research and drug development, the purity of starting materials and intermediates is of paramount importance. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions. The precise purity determination of these reagents is critical to ensure reaction efficiency, predictable yields, and the minimization of impurities in the final active pharmaceutical ingredient (API). While several analytical techniques are available for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method.
This guide provides a comprehensive comparison of qNMR with other common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of boronic acid reagents. We present a side-by-side analysis of their validation parameters, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (a column) and a mobile phase. For purity assessment, a detector (commonly UV-Vis) is used to quantify the separated components. This method is highly sensitive for detecting trace impurities but often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[1]
Gas Chromatography (GC) is another chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for identifying and quantifying volatile impurities. For non-volatile compounds like many boronic acids, a derivatization step may be necessary.[3]
Performance Comparison
The choice between qNMR, HPLC, and GC for the purity assessment of boronic acid reagents depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[3] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[2] | High selectivity for separating structurally similar impurities.[2] | Excellent separation efficiency and definitive identification of impurities through mass spectral data.[3] |
| Sensitivity | Sensitivity is typically lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[2] | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[2][4] | High sensitivity, especially with mass spectrometry detection. |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] | High, with accurate quantification possible with appropriate standards. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] | Very good, with low RSD. |
| Speed | Method development is often faster. Analysis time per sample can be around 10-15 minutes.[2] | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.[2] | Analysis time is typically longer due to oven temperature programs and potential derivatization steps.[3] |
| Sample Throughput | Can be automated, but generally has lower throughput than HPLC.[2] | Well-suited for high-throughput analysis with autosamplers.[2] | Can be automated, but throughput is generally lower than HPLC. |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard.[2] | Requires a reference standard of the analyte for quantification.[2] | Requires reference standards for accurate quantification. |
Illustrative Experimental Data
In a hypothetical analysis of a batch of 2-Fluoropyridine-3-boronic acid, the primary known impurity is the corresponding boronic acid anhydride (boroxine).[1]
qNMR Results: The ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons of 2-Fluoropyridine-3-boronic acid and its anhydride, as well as a signal for the internal standard (e.g., maleic acid). By integrating a well-resolved aromatic proton signal of the boronic acid and the olefinic proton signal of the internal standard, the absolute purity can be calculated. The anhydride, if present, would have its own set of signals with different chemical shifts, allowing for its direct quantification.[1]
| Component | Mole Fraction (%) | Purity (%) |
| 2-Fluoropyridine-3-boronic acid | 98.2 | 98.2 |
| Anhydride Impurity | 1.8 | - |
HPLC Results: The HPLC chromatogram might show a major peak for the boronic acid and a smaller peak for the anhydride impurity.
| Peak | Retention Time (min) | Area | Area % |
| 2-Fluoropyridine-3-boronic acid | 5.2 | 1254321 | 99.88 |
| Impurity 1 (anhydride) | 8.1 | 1502 | 0.12 |
| Total | 1255823 | 100.00 |
Discrepancy and Interpretation: In this illustrative example, qNMR indicates a purity of 98.2%, while HPLC suggests 99.88%. This discrepancy can arise because the anhydride may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by HPLC area percent. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the purity assessment of a generic boronic acid using qNMR and HPLC.
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes the determination of the absolute purity of a boronic acid reagent using an internal standard.
1. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.[2]
-
Internal Standard: A certified reference material with known purity, stable, and having signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[3]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)).[2]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid sample and 5-10 mg of the internal standard (e.g., maleic acid) into a clean, dry vial.[2][3]
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.[1]
-
Integrate a well-resolved signal of the boronic acid analyte and a signal from the internal standard.[1]
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Boronic acid sample
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of a boronic acid and its potential process-related impurities.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength appropriate for the analyte.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the boronic acid reference standard in a suitable solvent (e.g., 50:50 mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for linearity studies.[2]
-
Sample Solution: Accurately weigh and dissolve the boronic acid sample in the same solvent to a final concentration similar to the standard solution.[2]
3. HPLC Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
4. Calculation:
-
The purity is typically calculated by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity is required.
Visualizing the Workflows and Decision Making
To further clarify the analytical process and the decision-making involved, the following diagrams have been generated.
Caption: qNMR Experimental Workflow for Purity Assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing from established protocols for analogous chemical structures.
Hazard Profile and Essential Precautions
This compound and its derivatives are classified as hazardous materials. Safety Data Sheets (SDS) for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
Before handling the compound, it is mandatory to be equipped with the appropriate personal protective equipment.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2] | Prevents skin contact, which can lead to irritation.[1][2] |
| Body Protection | A lab coat or a chemical-resistant suit.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if ventilation is inadequate.[3] | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Identification and Segregation:
-
Treat all quantities of this compound, including residues and contaminated materials, as hazardous chemical waste.[4]
-
Where possible, segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal by a certified waste management company.[4]
2. Containerization:
-
Select a waste container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.[4]
-
Do not overfill the container; leave adequate headspace to prevent spills or pressure buildup.[4]
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal or recycling.
-
The first rinseate from the container must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinseates as hazardous waste.
Spill Management
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid was not available. The following guidance is based on the safety data for structurally similar compounds, including other trifluoromethyl-substituted pyrazolyl boronic acids and general safety protocols for boronic acids. Researchers should always perform a risk assessment before handling any chemical and consult the supplier-specific SDS if available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to mitigate risks of exposure. Based on data from similar boronic acid compounds, this chemical should be treated as a potential irritant to the skin, eyes, and respiratory tract.
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed immediately and laundered before reuse.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects eyes from dust particles and potential chemical splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[3][4] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Confirm that a safety shower and eyewash station are accessible and functional.[1]
-
Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid actions that create dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
